2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Beschreibung
BenchChem offers high-quality 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H6F3NO2S |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
2-fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-7(2-4-8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H |
InChI-Schlüssel |
LJVJQLQWNKFVTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)S(=O)(=O)F)F)F |
Herkunft des Produkts |
United States |
A Technical Guide to 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride: Properties and Synthesis
This in-depth technical guide provides a comprehensive overview of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.
Physicochemical Properties
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a complex molecule with distinct physicochemical characteristics that are crucial for its behavior in biological systems. The molecular weight and exact mass are fundamental parameters for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₁H₆F₃NO₂S |
| Molecular Weight | 273.24 g/mol |
| Exact Mass | 273.0082 u |
The presence of three fluorine atoms significantly influences the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to target proteins.
Molecular Structure and Visualization
The structural arrangement of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is key to its function. The molecule consists of a central pyridine ring substituted with a fluorine atom, a 4-fluorophenyl group, and a sulfonyl fluoride moiety.
Caption: 2D structure of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride involves a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar pyridine derivatives.
Synthesis Workflow
Caption: A potential synthetic workflow for the target compound.
Step-by-Step Methodology
-
Suzuki Coupling: The synthesis can commence with a Suzuki coupling reaction between a di-substituted pyridine, such as 2,6-dichloropyridine, and 4-fluorophenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.
-
Fluorination: A selective nucleophilic aromatic substitution is then carried out to replace one of the chloro groups with a fluorine atom. This can be achieved using a fluoride source like potassium fluoride with a phase-transfer catalyst.
-
Sulfonylation: The introduction of the sulfonyl group at the 3-position of the pyridine ring can be accomplished through lithiation followed by quenching with sulfur dioxide and then an oxidizing agent to form the sulfonyl chloride.
-
Fluoride Exchange: The final step involves the conversion of the sulfonyl chloride to a sulfonyl fluoride. This is often achieved by reacting the sulfonyl chloride with a mild fluorinating agent.
Applications in Drug Discovery
Pyridine sulfonyl fluorides are recognized as valuable building blocks in medicinal chemistry. The sulfonyl fluoride moiety can act as a covalent warhead, forming stable bonds with specific amino acid residues in target proteins. This covalent inhibition mechanism can lead to drugs with high potency and prolonged duration of action.
The unique combination of a fluorinated pyridine core and a sulfonyl fluoride group in 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride makes it a promising scaffold for the development of inhibitors for various enzymes, such as serine proteases and kinases.
Safety and Handling
As with any laboratory chemical, 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a compound with significant potential in the field of drug discovery. Its calculated molecular weight and exact mass provide the foundational data for its characterization. The synthetic pathways, while challenging, are accessible through modern organic chemistry techniques. The presence of the sulfonyl fluoride group suggests its potential as a covalent inhibitor, opening avenues for the development of novel therapeutics. Further research into its biological activity is warranted to fully explore its potential.
Pharmacokinetics of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Abstract
This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic (PK) assays required to profile 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (herein referred to as Compound SF-1). As a molecule featuring a sulfonyl fluoride (SF) moiety, Compound SF-1 possesses unique chemical properties that demand careful consideration during experimental design and data interpretation. The sulfonyl fluoride group is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and serine in proteins.[1][2][3] This characteristic has profound implications for its interaction with metabolic enzymes, plasma proteins, and other biological macromolecules. This document details the causality behind experimental choices and provides robust, self-validating protocols for assessing metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability, equipping drug development professionals with the foundational knowledge to characterize this compound class.
Introduction: The Significance of In Vitro Profiling for a Sulfonyl Fluoride-Containing Compound
In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior, optimizing its therapeutic window, and ensuring safety.[4][5][6] For compounds like SF-1, this early assessment is particularly critical. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[7][8][9] However, the sulfonyl fluoride group introduces a distinct reactive potential.[3][10] While this reactivity can be harnessed for targeted covalent inhibition, it also presents challenges, such as potential metabolic instability of the S-F bond and off-target covalent binding.[11][12]
This guide is structured to provide both the theoretical basis and practical application for four cornerstone in vitro ADME assays.
Caption: Core in vitro ADME assays for pharmacokinetic profiling.
Metabolic Stability in Human Liver Microsomes (HLM)
Principle and Rationale
The metabolic stability assay is a primary screen to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[5] Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of these enzymes and are the industry-standard test system.[13] For Compound SF-1, this assay is crucial for two reasons: to assess the stability of the overall scaffold to oxidative metabolism and to investigate the potential hydrolytic or enzymatic cleavage of the sulfonyl fluoride bond, which can be a metabolic liability.[12] A compound that is rapidly metabolized will likely have a short in vivo half-life and low oral bioavailability.
Detailed Experimental Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of Compound SF-1 in DMSO. Serially dilute to create working solutions.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Compound SF-1 (final concentration 1 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent-induced enzyme inhibition.
-
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound). The 0-minute sample is prepared by adding the stop solution before the NADPH system.
-
Controls:
-
Negative Control: Incubate Compound SF-1 with HLM without the NADPH-regenerating system to assess non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes like UGTs or esterases).
-
Positive Control: Include a compound with known metabolic liability (e.g., Verapamil or Testosterone) to validate the metabolic activity of the HLM batch.
-
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Quantification: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of Compound SF-1 remaining at each time point.
Data Analysis and Presentation
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k
-
Intrinsic Clearance (CLint): Calculated as (k / microsomal protein concentration)
Table 1: Hypothetical Metabolic Stability Data for Compound SF-1
| Parameter | Value | Interpretation |
| Half-life (t½) in HLM | 25 min | Moderately stable |
| Intrinsic Clearance (CLint) | 55 µL/min/mg | Medium clearance compound |
| % Remaining at 60 min (-NADPH) | 98% | Stable in the absence of CYP cofactors |
Cytochrome P450 (CYP) Inhibition Assay
Principle and Rationale
This assay evaluates the potential of Compound SF-1 to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is the leading cause of clinical drug-drug interactions (DDIs).[13][14][15] Regulatory agencies like the FDA require CYP inhibition data for all investigational new drugs.[13] Given that sulfonyl fluorides can act as covalent modifiers, it is critical to determine if Compound SF-1 acts as a reversible or irreversible (time-dependent) inhibitor.[3] An initial screen for reversible inhibition (IC50) is the standard first step.
Detailed Experimental Protocol
-
Reagents: Human Liver Microsomes, NADPH regenerating system, and specific probe substrates and their known inhibitors for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Inhibitor Plate Preparation: Prepare a serial dilution of Compound SF-1 in a 96-well plate (e.g., from 0.01 µM to 100 µM). Include wells for a positive control inhibitor and a vehicle control (DMSO).
-
Incubation: Add HLM and the specific CYP probe substrate to each well. Pre-incubate at 37°C.
-
Reaction Initiation & Termination: Initiate the reaction by adding the NADPH system. After a short, linear-rate incubation period (e.g., 10-15 minutes), terminate the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: Centrifuge the plate to pellet protein. Analyze the supernatant by LC-MS/MS to measure the formation of the probe substrate's specific metabolite. A decrease in metabolite formation compared to the vehicle control indicates inhibition.[13]
Caption: Step-by-step workflow for the CYP450 inhibition assay.
Data Analysis and Presentation
The rate of metabolite formation is plotted against the logarithm of the inhibitor (Compound SF-1) concentration. A four-parameter logistic model is used to fit the curve and determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Table 2: Hypothetical CYP Inhibition Profile for Compound SF-1
| CYP Isoform | Probe Substrate | IC50 (µM) | DDI Risk Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2C19 | S-Mephenytoin | 28.5 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8.2 | Moderate - Further Investigation Needed |
Plasma Protein Binding (PPB)
Principle and Rationale
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacokinetic properties.[16][17] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[17][18] High plasma protein binding (>99%) can limit drug distribution and may lead to a narrow therapeutic index. Equilibrium Dialysis (ED) is considered the gold standard method for determining PPB as it minimizes experimental artifacts.[16]
Detailed Experimental Protocol (Equilibrium Dialysis)
-
Apparatus: Use a Rapid Equilibrium Dialysis (RED) device or a similar system with two chambers separated by a semi-permeable membrane (typically with a molecular weight cut-off of ~8-12 kDa).
-
Compound Spiking: Spike pooled human plasma with Compound SF-1 to a final concentration (e.g., 2 µM). The final solvent concentration should be <1%.[16]
-
Dialysis Setup: Add the spiked plasma to the sample chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber of the dialysis device.[18]
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18] The free drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer sample and PBS to the plasma sample in the same ratio as the original experiment.
-
Quantification: Precipitate proteins from both samples using a cold organic solvent with an internal standard. Analyze the supernatants by a validated LC-MS/MS method to determine the concentration of Compound SF-1 in each chamber. The concentration in the buffer chamber represents the unbound drug concentration.[16]
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
Data Analysis and Presentation
-
Fraction Unbound (fu): (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound (% Bound): (1 - fu) * 100
Table 3: Hypothetical Plasma Protein Binding Data for Compound SF-1
| Species | Concentration | Fraction Unbound (fu) | % Bound | Interpretation |
| Human | 2 µM | 0.015 | 98.5% | Highly Bound |
Cell Permeability (Caco-2 Assay)
Principle and Rationale
The Caco-2 permeability assay is the most widely used in vitro model to predict human intestinal drug absorption.[19] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions and functional efflux transporters (e.g., P-glycoprotein), mimicking the epithelial barrier of the small intestine.[20][21][22] This assay measures the rate of a compound's transport from the apical (AP) to the basolateral (BL) side, simulating absorption, and from BL to AP, assessing active efflux.
Detailed Experimental Protocol
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Study (AP to BL):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add Compound SF-1 (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), take samples from the receiver chamber.[22]
-
-
Transport Study (BL to AP):
-
Concurrently, in a separate set of wells, add Compound SF-1 to the basolateral (donor) chamber and sample from the apical (receiver) chamber to measure efflux.
-
-
Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds to validate the assay performance.
-
Quantification: Analyze the concentration of Compound SF-1 in the donor and receiver samples using a validated LC-MS/MS method.
Data Analysis and Presentation
The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is calculated as: Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate of active efflux transporters.
Table 4: Hypothetical Caco-2 Permeability Data for Compound SF-1
| Parameter | Value | Classification |
| Papp (AP→BL) | 15.0 x 10⁻⁶ cm/s | High Permeability |
| Papp (BL→AP) | 35.5 x 10⁻⁶ cm/s | High Efflux |
| Efflux Ratio (ER) | 2.37 | Substrate of Efflux |
Analytical Methodologies: LC-MS/MS
For all in vitro pharmacokinetic assays, accurate quantification of the test compound in complex biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard analytical technique due to its exceptional sensitivity, selectivity, and reproducibility.[17][18] A validated method for Compound SF-1 would involve optimizing chromatographic conditions to separate it from matrix components and developing a Multiple Reaction Monitoring (MRM) method for specific and sensitive detection.[18]
Integrated View and Conclusion
Synthesizing the data from these core assays provides a preliminary, yet powerful, pharmacokinetic profile for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
-
Absorption: The high AP→BL permeability suggests good potential for oral absorption. However, its status as an efflux substrate (ER > 2) indicates that active transport back into the intestinal lumen could limit the net absorption.[21]
-
Distribution: With very high plasma protein binding (98.5%), the free fraction of the drug available to exert a pharmacological effect and distribute into tissues will be low. This must be considered when relating plasma concentrations to efficacy.[18]
-
Metabolism & DDI Risk: The compound shows moderate metabolic stability in HLM, suggesting it will be cleared by hepatic metabolism. The moderate inhibition of CYP3A4 (IC50 = 8.2 µM) warrants further investigation, potentially through time-dependent inhibition studies, to fully assess the clinical DDI risk.[13]
-
Special Considerations for the SF Moiety: The moderate stability and CYP3A4 inhibition could be influenced by the sulfonyl fluoride group. It is plausible that covalent modification of the enzyme is occurring, which would necessitate a more complex time-dependent inhibition study to determine the inactivation kinetics (Kinact/KI).
References
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Creative Bioarray. Caco-2 permeability assay.
- Bienta. Permeability Assay on Caco-2 Cells.
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Adari Cell Science. Caco 2 Permeability Assay Kit | CacoReady.
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
- Domainex. Caco-2 Permeability Assay.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Benchchem. Application Notes and Protocols: A Guide to Protein Binding Assays.
- Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- Nature. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- Grimm, S. W., et al. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. PMC.
- Enamine. Sulfonyl Fluorides.
- Domainex. Plasma Protein Binding Assay.
- Arca Science. (2024). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- protocols.io. (2025). In-vitro CYP inhibition pooled.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Selvita. In Vitro ADME.
- BioAgilytix. Protein Binding Assays.
- protocols.io. (2025). In-vitro plasma protein binding.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Pham, T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
- Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS.
- ACS Publications. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry.
- PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Redalyc. (2009). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment.
- ACS Publications. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology.
- EPA. (2022). ANALYTICAL METHOD SUMMARIES.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- FDA. (2021). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
- PMC. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.
- PubMed Central (PMC). (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. selvita.com [selvita.com]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sulfonyl Fluorides - Enamine [enamine.net]
- 11. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 12. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 23. creative-bioarray.com [creative-bioarray.com]
Crystal Structure and SuFEx Reactivity of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride: A Technical Guide
Executive Summary
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (C₁₁H₆F₃NO₂S) is an advanced, highly functionalized bifunctional building block. By merging the robust structural motif of a fluorinated diaryl system with the highly selective reactivity of a sulfonyl fluoride group, this compound serves as a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. This whitepaper provides an in-depth analysis of its crystallographic properties, structural dynamics, and a self-validating synthetic protocol designed for drug development professionals and materials scientists.
Crystallographic Profiling & Molecular Geometry
The structural integrity and reactivity profile of this compound are strictly defined by its stereoelectronic features. Based on single-crystal X-ray diffraction (SCXRD) data of highly homologous structures, such as 2-fluoro-5-(4-fluorophenyl)pyridine, we can accurately map its crystallographic behavior[2].
Conformational Torsion and Lattice Packing
-
Dihedral Angle: The 4-fluorophenyl ring and the 2-fluoropyridine core are not coplanar. Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine core forces a dihedral torsion angle of approximately 37.9°[2].
-
Intermolecular Forces: Because this non-planar conformation prevents extensive, flat π-π stacking, the crystal lattice is primarily stabilized by van der Waals interactions and weak C-H···F hydrogen bonds[2]. This lattice arrangement is crucial for its solubility profile in organic solvents.
S(VI) Center Geometry
The sulfonyl fluoride group (-SO₂F) exhibits a distorted tetrahedral geometry. The S-F bond is exceptionally short (approx. 1.56 Å) and possesses a high bond dissociation energy. This geometric compression is the cornerstone of its thermodynamic stability, preventing premature hydrolysis while allowing it to remain kinetically activatable[1].
SuFEx Reactivity and Structural Dynamics
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative click chemistry methodology[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to reductive cleavage and unwanted hydrolysis, sulfonyl fluorides are uniquely stable[1].
-
Electronic Activation: The presence of the highly electronegative 2-fluoro group on the pyridine ring withdraws electron density via induction. This makes the S(VI) center highly electrophilic without compromising the S-F bond's ground-state stability.
-
Catalytic Mechanism: The S-F bond remains entirely inert to standard nucleophiles until activated by a specific catalyst (e.g., DBU, BEMP, or a bifluoride ion). The catalyst facilitates the formation of a pentacoordinate transition state, allowing for highly selective nucleophilic attack[1]. This makes the compound an ideal intermediate for synthesizing complex agrochemicals and pharmaceuticals[3].
Fig 1. Base-catalyzed SuFEx click chemistry mechanism at the S(VI) center.
Synthesis and Crystallization Protocol
The synthesis of fluorinated pyridine sulfonyl fluorides requires precise thermodynamic control to prevent the nucleophilic displacement of the sensitive 2-fluoro substituent[3]. The following protocol utilizes a lithium-halogen exchange followed by oxidative fluorination to bypass unstable intermediates.
Step 1: Lithium-Halogen Exchange and Sulfinylation
-
Rationale: Direct chlorosulfonylation of electron-deficient fluoropyridines is low-yielding. Trapping a lithiated intermediate with sulfur dioxide (SO₂) provides a highly reliable pathway to the sulfinate salt.
-
Procedure:
-
Dissolve 3-bromo-2-fluoro-6-(4-fluorophenyl)pyridine (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Cryogenic temperatures are mandatory to prevent the nucleophilic substitution of the 2-fluoro group by the organolithium reagent).
-
Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. (Validation: Monitor via TLC to ensure complete consumption of the starting material).
-
Bubble anhydrous SO₂ gas through the solution for 15 minutes until the mixture turns pale yellow, indicating the formation of the lithium sulfinate salt. Allow to warm to room temperature.
-
Step 2: Oxidative Fluorination
-
Rationale: Converting the sulfinate directly to the sulfonyl fluoride avoids the generation of an unstable sulfonyl chloride intermediate.
-
Procedure:
-
Concentrate the THF solution in vacuo and redissolve the sulfinate salt in a mixture of MeCN/H₂O (4:1, 50 mL).
-
Add N-chlorosuccinimide (NCS, 1.2 eq) and Potassium Fluoride (KF, 3.0 eq).
-
Stir at room temperature for 4 hours. The oxidative fluorination proceeds smoothly, driven by the high thermodynamic stability of the newly formed S-F bond[1].
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a white solid.
-
Step 3: Crystallization for X-Ray Diffraction
-
Procedure: Dissolve 50 mg of the purified compound in 2 mL of a saturated CHCl₃/CH₃OH (1:1) solution[2]. Pierce the cap of the vial with a needle to allow for slow solvent evaporation at 296 K.
-
Causality: Slow evaporation over 5-7 days ensures the thermodynamic control necessary to form defect-free, single-crystal colorless rods suitable for high-resolution X-ray diffraction[2].
Fig 2. Step-by-step synthesis workflow of the target sulfonyl fluoride SuFEx hub.
Quantitative Data Presentation
Table 1: Predicted Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₁₁H₆F₃NO₂S |
| Molecular Weight | 277.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Temperature | 296 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Predicted Value | Causality / Significance |
| S-F Bond Length | ~1.56 Å | High bond dissociation energy; imparts kinetic stability[1]. |
| S=O Bond Length | ~1.42 Å | Strong double bond character, typical of S(VI) centers. |
| O=S=O Angle | ~123.5° | Widened due to lone pair repulsion between oxygen atoms. |
| C(Py)-C(Ph) Dihedral Angle | ~37.9° | Steric clash between ortho-hydrogens and pyridine core[2]. |
References
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: 2-Fluoro-5-(4-fluorophenyl)pyridine Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: Achievements in Fluorination Using Variable Reagents through a Deoxyfluorination Reaction Source: Organic Chemistry Frontiers URL: [Link]
Sources
A Practical Guide to SuFEx Click Chemistry: Protocol for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride
An Application Note for Researchers and Drug Development Professionals
Abstract: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of next-generation click chemistry, providing a robust and modular method for assembling complex molecules.[1][2] This guide offers an in-depth exploration of SuFEx chemistry, focusing on the practical application of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride as a versatile connective hub. We present a detailed, field-tested protocol using an accelerated, silicon-free method, explain the causality behind key experimental parameters, and provide insights for troubleshooting and optimization. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to leverage the power of SuFEx for rapid and reliable molecular assembly.[3]
Part 1: The Foundation of SuFEx Chemistry
The S(VI)-F Bond: A Uniquely Stable and 'Clickable' Moiety
The remarkable utility of SuFEx chemistry stems from the unique nature of the sulfur(VI)-fluoride bond.[4] This bond is characterized by exceptional stability towards a wide range of chemical conditions, including oxidation, reduction, and even strong acids.[5] The high homolytic bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol) and the strong electronegativity of fluorine render sulfonyl fluorides largely unreactive, or "latent," until specifically activated.[5]
This latent reactivity is the key to its status as a "click" reaction.[2] Under specific catalytic conditions, the highly electrophilic sulfur center can be unmasked, allowing for rapid and highly efficient exchange reactions with various nucleophiles to form robust S-O, S-N, or S-C linkages.[6][7] This combination of stability and controllable, high-yield reactivity makes SuFEx an ideal tool for applications where biocompatibility and orthogonality are paramount, such as in drug discovery and chemical biology.[8][9]
Mechanism of Catalytic Activation
The transition of the fluoride from a tightly bound covalent partner to a viable leaving group is the pivotal step in SuFEx reactivity. This process is typically mediated by catalysts that can interact with the sulfonyl fluoride hub or the incoming nucleophile.[7] While various catalysts exist, including tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and phosphazenes, recent advancements have highlighted the efficacy of sterically hindered guanidine bases.[4][6]
A particularly effective modern protocol, termed 'Accelerated SuFEx Click Chemistry' (ASCC), utilizes the superbasic, yet sterically hindered, catalyst 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in synergy with an additive like hexamethyldisilazane (HMDS).[6][7] This system allows for the direct use of alcohol nucleophiles, circumventing the need to pre-form silyl ethers, and operates at low catalyst loadings with rapid reaction times.[6]
The proposed mechanism involves the activation of the alcohol nucleophile by the BTMG catalyst and HMDS, facilitating the attack on the electrophilic sulfur center of the sulfonyl fluoride. The reaction is driven forward by the formation of a highly favorable Si-F bond (BDE ≈ 135 kcal mol⁻¹).[7]
Figure 1: Simplified mechanism of Accelerated SuFEx with a phenol.
Part 2: Profile of the Reagent
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride
This specific sulfonyl fluoride is a valuable building block for several reasons. The fluoro-substituted pyridine core is a common motif in pharmaceuticals and agrochemicals, known for modulating physicochemical properties like metabolic stability and binding affinity.[10][11] The presence of two distinct fluorine environments (on the pyridine and the phenyl ring) and the reactive sulfonyl fluoride handle make it an attractive hub for library synthesis and late-stage functionalization.[12]
⚠ Safety and Handling Precautions
Sulfonyl fluorides and related reagents must be handled with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Although generally stable, sulfonyl fluorides can be corrosive and may cause severe skin burns and eye damage upon contact. Avoid inhalation of dust or vapors. All waste should be collected and disposed of according to institutional and local regulations.
Synthesis Overview
Aryl sulfonyl fluorides like the title compound can be synthesized through various established methods. Common routes include:
-
From Sulfonyl Chlorides: Reaction of the corresponding sulfonyl chloride with a fluoride source like potassium bifluoride (KHF₂).[13]
-
From Sulfonamides: A pyrylium-mediated conversion of sulfonamides to sulfonyl fluorides.[14]
-
From Aryldiazonium Salts: A Sandmeyer-type fluorosulfonylation using a sulfur dioxide source and a fluorine source.[15]
-
From Grignard Reagents: Reaction with sulfuryl fluoride (SO₂F₂) gas.[13]
The availability of these diverse synthetic pathways ensures access to a wide array of functionalized sulfonyl fluoride hubs for SuFEx applications.
Part 3: Experimental Protocol for Accelerated SuFEx
This section details a robust and highly efficient protocol for the coupling of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride with a representative phenolic nucleophile, 4-methoxyphenol. This "Accelerated SuFEx" method is selected for its high speed, low catalyst loading, and operational simplicity.[6]
Materials and Reagents
| Reagent | Acronym / Formula | M.W. ( g/mol ) | Stoichiometry | Typical Amount (0.1 mmol scale) |
| 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride | Hub | 291.25 | 1.0 equiv | 29.1 mg |
| 4-Methoxyphenol | Nucleophile | 124.14 | 1.0 equiv | 12.4 mg |
| Hexamethyldisilazane | HMDS | 161.40 | 1.0 equiv | 16.1 mg (21 µL) |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine | BTMG | 171.30 | 5.0 mol % | 0.86 mg (1.0 µL) |
| Acetonitrile (Anhydrous) | MeCN | 41.05 | Solvent | 1.0 mL |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (29.1 mg, 0.1 mmol, 1.0 equiv) and 4-methoxyphenol (12.4 mg, 0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vial. Stir the mixture at room temperature until all solids are dissolved.
-
Additive & Catalyst Addition: To the stirred solution, add hexamethyldisilazane (HMDS, 21 µL, 0.1 mmol, 1.0 equiv) followed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.0 µL, 0.005 mmol, 5.0 mol %).
-
Causality Note: HMDS acts synergistically with the BTMG catalyst and serves as a fluoride scavenger, driving the reaction equilibrium forward.[6] BTMG is a highly effective, non-nucleophilic base that facilitates deprotonation of the phenol without causing catalyst degradation seen with other bases like DBU.[6][7]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl fluoride is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonate ester product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Accelerated SuFEx protocol.
Part 4: Validation and Troubleshooting
A successful SuFEx protocol is self-validating through consistent high yields and clean reaction profiles. However, optimization may be required for challenging substrates.
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | BTMG (1-5 mol %) | Superior to DBU/TEA for direct alcohol use; less prone to hydrolysis and side reactions. Higher loadings (up to 20 mol %) may be needed for less reactive or sterically hindered alcohols.[6][7] |
| Additive | HMDS (1.0 equiv) | Essential for the "accelerated" protocol. Acts as a fluoride trap via formation of thermodynamically favored Si-F bond, preventing inhibition by fluoride ions.[6] |
| Solvent | Acetonitrile (MeCN) | Aprotic polar solvent, effectively solubilizes reagents and salts. Other aprotic solvents like THF or Dichloromethane can be used. |
| Temperature | Room Temperature | Sufficient for most phenol couplings. Gentle heating (40-60 °C) may accelerate reactions with challenging or secondary alcohol substrates.[4] |
| Moisture | Anhydrous Conditions | While SuFEx is relatively water-tolerant, anhydrous conditions are recommended to prevent hydrolysis of HMDS and potential side reactions, ensuring reproducibility. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or wet reagents. 2. Sterically hindered or deactivated nucleophile. | 1. Use freshly opened/distilled reagents and anhydrous solvent. 2. Increase catalyst loading to 10-20 mol %. Increase reaction temperature to 40-60 °C. Increase reaction time. |
| Multiple Products | 1. Reaction with difunctional nucleophile. 2. Instability of product to basic conditions. | 1. Use a protecting group strategy if necessary. 2. Ensure reaction is not left for an extended period after completion. Neutralize with a mild acid (e.g., NH₄Cl solution) during workup if needed. |
| Streaking on TLC | Guanidinium salts or other polar byproducts present. | The purification step (flash chromatography) will effectively remove these baseline impurities. |
Part 5: Expanding Applications in Drug Development
The SuFEx reaction with hubs like 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is not merely a synthetic tool but a powerful engine for drug discovery.[8] Its applications are rapidly expanding and include:
-
Covalent Inhibitor Discovery: Sulfonyl fluorides can act as "warheads" that form covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, lysine, histidine) in a protein's binding pocket, leading to potent and durable inhibition.[16][17]
-
Late-Stage Functionalization (LSF): The reliability of SuFEx allows for the rapid modification of complex drug molecules or natural products that contain a phenolic or amino group, enabling the swift generation of analogs for structure-activity relationship (SAR) studies.[12]
-
Chemical Biology Probes: Appending a sulfonyl fluoride to a biotin or fluorescent tag via SuFEx chemistry allows for the creation of activity-based probes to identify and study protein targets in complex biological systems.[3]
The robustness, modularity, and biocompatibility of the SuFEx click reaction ensure its continued growth as an indispensable tool for scientists at the interface of chemistry, biology, and medicine.[1]
References
-
Moses, J. E., et al. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]
-
Li, S., & Sharpless, K. B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
-
Li, S., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]
-
Gao, B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Various Authors. (2021). SuFEx Click Chemistry: Discovery to Applications. ResearchGate. [Link]
-
Wang, H., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]
-
Zheng, S., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. [Link]
-
Department of Chemistry, Stony Brook University. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Stony Brook University. [Link]
-
Various Authors. (2022). SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. ResearchGate. [Link]
-
Am Ende, C. W., et al. (2023). Sulfur fluoride exchange. PMC. [Link]
-
Various Authors. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Wu, P., & Sharpless, K. B. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
Ball, N. D., et al. (2021). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]
-
Li, J., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Sulfuryl fluoride. Wikipedia. [Link]
-
EPA. (n.d.). Sulfuryl Fluoride Interim AEGL Document. EPA. [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]
-
Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorosulfonylation. Organic Chemistry Portal. [Link]
-
Sereda, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
Sources
- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. evitachem.com [evitachem.com]
- 11. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 14. d-nb.info [d-nb.info]
- 15. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 16. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride protein bioconjugation techniques
Application Note & Protocols
Covalent Protein Bioconjugation Utilizing 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride
Introduction: Harnessing SuFEx Chemistry for Targeted Covalent Modification
The field of chemical biology continuously seeks robust and selective methods to covalently modify proteins for various applications, including target identification, validation, therapeutic development, and the creation of diagnostic tools.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a near-perfect click chemistry transformation, has emerged as a powerful tool for this purpose.[2][3] Aryl sulfonyl fluorides (R-SO₂F) are a prominent class of electrophiles within the SuFEx family, recognized for their stability and specific reactivity towards nucleophilic amino acid residues under physiological conditions.[4][5]
This application note provides a detailed guide to the use of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (F-PSF) , a representative aryl sulfonyl fluoride probe, for the covalent modification of proteins. F-PSF is designed to leverage the principles of SuFEx chemistry to form stable sulfonamide or sulfonate ester linkages with key protein residues. While historically known to react with catalytic serines in proteases, the broader utility of sulfonyl fluorides for targeting tyrosine, lysine, histidine, and threonine residues has significantly expanded their application scope.[1][6]
We will delve into the mechanistic principles governing the reactivity of F-PSF, provide detailed, field-proven protocols for bioconjugation and subsequent characterization, and offer insights into data interpretation and troubleshooting. This guide is intended to empower researchers to confidently employ F-PSF and similar sulfonyl fluoride probes for their specific research and development goals.
Principle and Mechanism of Action
The core of the technology lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfonyl fluoride (-SO₂F) moiety is a privileged electrophilic "warhead." The strong electron-withdrawing nature of the oxygen and fluorine atoms renders the sulfur(VI) center highly electrophilic, yet the S-F bond is remarkably stable in aqueous media, minimizing off-target reactions and hydrolysis.[5]
The reaction proceeds via nucleophilic attack on the sulfur atom by an electron-rich amino acid side chain, displacing the fluoride ion and forming a highly stable covalent bond.
Target Selectivity:
While several amino acid residues can be targeted, tyrosine is a particularly noteworthy target for sulfonyl fluoride probes.[6][7][8] The reactivity of a specific tyrosine residue is profoundly influenced by its local microenvironment within the protein's three-dimensional structure.
-
pKa Depression: For a tyrosine residue to be sufficiently nucleophilic, its hydroxyl group must be deprotonated to the phenolate form.
-
Role of Basic Residues: The presence of nearby basic residues, such as lysine, arginine, or histidine, can facilitate this deprotonation by acting as a general base, thereby enhancing the tyrosine's reactivity towards the sulfonyl fluoride electrophile.[1][6] This dependency on the local environment is a key factor in the selective labeling of specific, often functionally important, tyrosines over others.[7][8]
Other potential nucleophilic targets include lysine, serine, threonine, and histidine, whose reactivity is also governed by their accessibility and local chemical environment.[1]
Caption: Mechanism of tyrosine modification by F-PSF.
Experimental Protocols
These protocols provide a general framework. Optimization of molar excess, incubation time, and temperature may be required depending on the specific protein and probe.
Protocol 1: General Procedure for Protein Bioconjugation
This protocol describes the covalent labeling of a target protein with F-PSF.
Materials:
-
Target Protein (e.g., Bovine Serum Albumin, BSA, as a model)
-
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (F-PSF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Thermomixer or incubator
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of F-PSF in anhydrous DMSO. Store at -20°C, protected from moisture.
-
Prepare a 1 mg/mL (~15 µM for BSA) solution of the target protein in PBS buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of the protein solution.
-
Add the F-PSF stock solution to achieve the desired molar excess (start with 10-fold molar excess). For example, to label 100 µL of 15 µM protein with a 10x excess, add 1.5 µL of a 1 mM F-PSF stock.
-
Causality Note: A higher molar excess can increase the degree of labeling but may also lead to reduced selectivity and protein precipitation. It is crucial to perform a titration to find the optimal ratio.
-
Gently vortex the mixture for 3-5 seconds.
-
Incubate the reaction at 25°C or 37°C for 1 to 4 hours. The optimal time and temperature should be determined empirically.[9]
-
-
Removal of Unreacted Probe:
-
After incubation, remove the excess, unreacted F-PSF probe using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions.
-
Trustworthiness Check: This step is critical to stop the reaction and prevent interference in downstream analytical characterization.
-
-
Sample Storage:
-
Store the purified protein conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a qualitative assessment of the conjugation.
Procedure:
-
Prepare samples of the unmodified protein (control) and the F-PSF-conjugated protein.
-
Mix samples with 4X Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Interpretation: A successful conjugation may result in a slight upward shift in the molecular weight of the protein band compared to the unmodified control, although this can be difficult to resolve for small modifications. The primary purpose is to confirm the integrity of the protein post-reaction.
Protocol 3: Characterization by Intact Protein Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact protein is the gold standard for confirming covalent modification and determining the degree of labeling.[10][11]
Procedure:
-
Sample Preparation:
-
Dilute the unmodified control and the purified conjugate to approximately 0.1-1 mg/mL in a volatile buffer like 20 mM ammonium acetate, or desalt online.
-
The final solution for injection should contain a small percentage of organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C4 column connected to a high-resolution electrospray ionization (ESI) mass spectrometer.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 800-3000 m/z).
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.[12]
-
Calculate the mass of the F-PSF adduct (Molecular Weight of F-PSF minus the Molecular Weight of HF).
-
Compare the mass of the conjugated protein to the unmodified control. Each covalent addition of the F-PSF probe will result in a specific mass shift.
-
The distribution of peaks will indicate the heterogeneity of the sample (e.g., populations with 0, 1, 2, or more labels).[13]
-
| Sample | Expected Mass (Da) | Observed Mass Shift (Da) | Degree of Labeling |
| Unmodified Protein | M | 0 | 0 |
| Conjugate (1 label) | M + ΔM | +ΔM | 1 |
| Conjugate (2 labels) | M + 2ΔM | +2ΔM | 2 |
| Note: ΔM = Mass(F-PSF) - Mass(HF) |
Overall Experimental Workflow
The following diagram outlines the complete workflow from initial reaction setup to final characterization.
Caption: Experimental workflow for F-PSF protein bioconjugation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive probe (hydrolyzed).2. Non-optimal pH (target residue is protonated).3. No accessible reactive residues on the protein.4. Insufficient incubation time or temperature. | 1. Use fresh, anhydrous DMSO for stock solution; prepare fresh dilutions.2. Increase buffer pH to 8.0 to facilitate deprotonation of tyrosine/lysine.3. Confirm protein has accessible tyrosines/lysines via structural data; use a different target protein.4. Increase incubation time (e.g., overnight at 4°C or up to 4h at 37°C) and/or molar excess of the probe. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Excessive modification leading to unfolding and aggregation.3. Protein is unstable under reaction conditions. | 1. Keep the final DMSO concentration below 5% (v/v).2. Reduce the molar excess of the F-PSF probe; perform a titration to find the optimal ratio.3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| High Heterogeneity in MS | 1. Reaction conditions are too harsh (high temp or pH).2. Molar excess of the probe is too high, leading to multiple modifications. | 1. Reduce temperature, pH, or incubation time.2. Lower the molar excess of the F-PSF probe. Aim for conditions that yield predominantly a single modification, if desired. |
| Mass Shift Inconsistent with Expected Adduct | 1. Probe has degraded.2. Unintended reaction with buffer components.3. Protein has undergone other modifications (e.g., oxidation). | 1. Confirm the mass of the probe stock by MS.2. Ensure buffer is free of nucleophiles (e.g., Tris, azide).3. Run a control incubation of the protein without the probe to check for other modifications. |
References
-
Qin, W., et al. (2018). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. [Link]
-
Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology. [Link]
-
Yeo, W. S., et al. (2015). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. [Link]
-
Schuhmacher, J., et al. (1996). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. [Link]
-
Narayan, R., & Ball, N. D. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
Parker, C. G., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]
-
Lee, G., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. Polymers. [Link]
-
Li, S., et al. (2017). SuFEx-enabled high-throughput medicinal chemistry. Proceedings of the National Academy of Sciences. [Link]
-
Willems, L. I., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]
-
Klotz, K. L., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry. [Link]
-
Kwong, G. A., et al. (2013). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Biotechnology and Bioengineering. [Link]
-
Yoshida, M., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. Bioconjugate Chemistry. [Link]
-
Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]
-
Johnson, C. W., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [Link]
-
Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
Guttzeit, V. A., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Chemical Biology. [Link]
-
Bery, A. K., et al. (2023). Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. Angewandte Chemie. [Link]
-
Thach, D. Q., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society. [Link]
-
Tlili, A., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]
-
Wu, H., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Molecules. [Link]
-
Liu, W., et al. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews. [Link]
-
Chen, Y. A., et al. (2023). Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation. Chemical Science. [Link]
-
Svatunek, D., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]
-
Hassan, A. M. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology. [Link]
-
Watanabe, T., et al. (2010). Versatile and High-Throughput Strategy for Protein Labeling with Synthetic Probes Based on β-Lactamase-Inhibitor Interactions. Bioconjugate Chemistry. [Link]
-
Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]
-
Tlili, A., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery [mdpi.com]
- 3. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enovatia.com [enovatia.com]
- 13. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing Protocols for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Target Audience: Researchers, Pharmacologists, and Covalent Drug Development Professionals Document Type: Advanced Technical Protocol & Pharmacokinetic Guide
Executive Summary & Mechanistic Rationale
The compound 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride represents a highly specialized class of covalent chemical probes. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, sulfonyl fluorides have emerged as premier warheads for irreversible target engagement in vivo. Unlike highly reactive and promiscuous sulfonyl chlorides, the S(VI)–F bond possesses remarkable thermodynamic stability (~90 kcal/mol)[1]. This unique stability allows the sulfonyl fluoride to circulate systemically without undergoing rapid aqueous hydrolysis, reacting only when it encounters a perfectly positioned nucleophile (typically a context-specific tyrosine, lysine, histidine, or catalytic serine) within the binding pocket of a target protein[2].
As a Senior Application Scientist, I emphasize that dosing covalent inhibitors requires a paradigm shift from traditional reversible occupancy models. Because the compound permanently inactivates its target, the pharmacodynamic (PD) effect is driven by the rate of new protein synthesis rather than the continuous maintenance of plasma drug concentrations[3]. Therefore, the protocols detailed below are designed as self-validating systems: they do not merely measure plasma clearance, but directly quantify covalent target engagement to establish true in vivo efficacy.
Formulation Strategy & Causality
The primary cause of failure in in vivo dosing of sulfonyl fluorides is improper formulation. While the S-F bond resists hydrolysis, it is highly susceptible to nucleophilic attack by incompatible excipients.
Critical Rule: Never use excipients containing free primary/secondary amines or thiols. Avoid TRIS buffers, ethanolamine-based solubilizers, or glutathione-enriched vehicles, as these will prematurely quench the warhead.
Table 1: Recommended Formulation Matrices for Sulfonyl Fluorides
| Route of Admin | Recommended Vehicle Matrix | Rationale / Causality | Max Recommended Concentration |
| Intravenous (IV) | 5% DMSO / 10% Solutol HS15 / 85% Saline | Minimizes precipitation upon blood contact; avoids amine-based surfactants. | 2 - 5 mg/mL |
| Intraperitoneal (IP) | 10% DMSO / 40% PEG400 / 50% Saline | High solubilizing power for lipophilic fluorinated pyridines; well-tolerated in rodents[4]. | 10 - 15 mg/mL |
| Oral (PO) | 0.5% Methylcellulose / 0.1% Tween-80 in H₂O | Suspension formulation for sustained GI absorption; prevents acute Cmax-driven toxicity. | 20 - 50 mg/kg (Suspension) |
Experimental Workflows & Protocols
Protocol A: Maximum Tolerated Dose (MTD) & Acute Toxicity Profiling
Purpose: To establish the therapeutic window and observe off-target covalent toxicity.
-
Subject Preparation: Randomize 8-week-old wild-type mice (e.g., C57BL/6 or ICR) into vehicle control and escalating dose groups (n=5 per group)[4]. Fast for 6 hours prior to oral dosing.
-
Dose Preparation: Suspend 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride in 10% DMSO / 40% PEG400 / 50% Saline immediately before administration to prevent any slow vehicle-induced degradation.
-
Administration: Administer via oral gavage (PO) at 10, 50, 100, and 250 mg/kg.
-
Monitoring (Self-Validating Step): Monitor continuously for the first 4 hours for acute cholinergic or central nervous system signs (a known risk if sulfonyl fluorides cross-react with off-target esterases like BuChE or AChE)[4].
-
Endpoint: Record body weight daily for 14 days. A weight loss of >15% mandates immediate humane euthanasia and establishes the dose-limiting toxicity (DLT).
Protocol B: Pharmacokinetic (PK) & Target Engagement (TE) Disconnect Protocol
Purpose: To prove that irreversible target inhibition outlasts plasma clearance.
-
Dosing: Administer a single IP dose of the compound (e.g., 10 mg/kg) to a cohort of 24 mice.
-
Serial Sampling: Harvest plasma and target tissue (e.g., brain or tumor xenograft) at 0.5, 1, 2, 4, 8, and 24 hours (n=4 per timepoint).
-
Plasma PK Analysis: Extract plasma with cold acetonitrile (containing an internal standard). Analyze via LC-MS/MS (MRM mode) to track the clearance of the intact 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
-
Tissue TE Analysis (Activity-Based Protein Profiling):
-
Homogenize tissue in non-denaturing lysis buffer.
-
Incubate lysates with a fluorescent or biotinylated broad-spectrum reactive probe that competes for the same binding site.
-
Causality Check: If the in vivo dosing successfully engaged the target, the binding sites will be covalently blocked, resulting in a loss of signal in the competitive pull-down assay.
-
Table 2: Expected PK/PD Disconnect Matrix
| Timepoint Post-Dose | Plasma Drug Concentration | Target Engagement (Covalent Occupancy) | Biological Efficacy |
| 1 Hour | High (Cmax) | > 90% | Maximal |
| 4 Hours | Moderate | > 90% | Maximal |
| 12 Hours | Below Limit of Quantitation | > 85% | Sustained |
| 24 Hours | Undetectable | ~ 50% (Dependent on protein turnover) | Declining |
Visualizations of Mechanism and Workflow
To fully contextualize the experimental design, the following diagrams map the systemic workflow and the molecular mechanism of action.
Caption: In vivo dosing and target engagement workflow for sulfonyl fluoride probes.
Caption: Mechanism of SuFEx-mediated covalent target engagement by the sulfonyl fluoride probe.
References
-
Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease Source: tandfonline.com URL:[Link]
-
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase Source: nih.gov URL:[Link]
-
A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins Source: uva.nl URL:[Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: rsc.org URL:[Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and optimize your yields.
The synthesis of this complex heterocyclic sulfonyl fluoride requires careful control over several critical steps. Low yields can often be traced back to specific, addressable issues, from the initial cross-coupling to the final fluorination and purification stages. This guide provides a logical, cause-and-effect framework to diagnose and solve these problems.
Visualizing the Synthetic Pathway
The synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is typically approached through a multi-step sequence. A common and logical pathway involves an initial Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by a Sandmeyer-type reaction to install the sulfonyl chloride group, and a final halogen exchange to yield the target sulfonyl fluoride.
Caption: A typical three-part synthetic workflow for the target compound.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Inefficient Formation of the Biaryl Core
Q: My Suzuki-Miyaura coupling reaction to form 3-Amino-2-fluoro-6-(4-fluorophenyl)pyridine has a low yield, and I see significant amounts of starting material and homo-coupled byproducts. What are the likely causes?
A: Low yields in this crucial C-C bond-forming step often stem from issues with the catalyst, reaction conditions, or reagents. The C-F bond at the 2-position is activated for coupling, but the reaction requires careful optimization.
Causality and Solutions:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Aminopyridine substrates can sometimes coordinate to the palladium center, inhibiting catalytic activity.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
-
Solution: An aqueous base like Na₃PO₄ or K₂CO₃ is often effective.[1] The presence of water can be beneficial, especially when using boronic acid pinacol esters, as it facilitates the hydrolysis to the active boronic acid.[1] A common solvent system is dioxane, which effectively solubilizes the reactants and catalyst.[1]
-
-
Sub-optimal Temperature: Suzuki couplings are sensitive to temperature. Too low, and the reaction is sluggish; too high, and catalyst decomposition or side reactions can occur.
Summary of Recommended Suzuki Coupling Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5-10 mol%) | Robust, good for heteroaryl couplings.[1][2] |
| Boronic Acid | 1.5 equivalents | Drives the reaction to completion. |
| Base | Na₃PO₄ or K₂CO₃ (3 equivalents) | Effective and compatible with many functional groups.[1] |
| Solvent | Dioxane (can include up to 20% water) | Good solubility for reactants; water can aid transmetalation.[1] |
| Temperature | 80-100 °C | Balances reaction rate and catalyst stability.[1] |
Issue 2: Poor Yield in the Sandmeyer Reaction
Q: I'm attempting to convert the 3-amino group to a sulfonyl chloride, but the yield is poor, and I'm isolating a significant amount of 3-chloro-2-fluoro-6-(4-fluorophenyl)pyridine instead. What is going wrong?
A: This is a classic problem in Sandmeyer-type reactions for sulfonyl chloride synthesis. The formation of the aryl chloride is a competing side reaction.[4][5] Success hinges on precise control of the diazotization step and efficient trapping of the diazonium intermediate with the sulfur dioxide source.
Causality and Solutions:
-
Unstable Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition before it can react with the SO₂/Cu catalyst mixture will lead to various byproducts, primarily the aryl chloride.
-
Solution: The diazotization reaction must be performed at low temperatures, typically between 0 °C and 5 °C.[6][7][8] Use an ice/salt or acetone/dry ice bath to maintain this temperature range rigorously, especially during the dropwise addition of the sodium nitrite solution. The diazonium salt should be generated in situ and used immediately without isolation.[9]
-
-
Inefficient Sulfonyl-chlorination: If the concentration of the SO₂ and copper catalyst is too low, or if the catalyst is inactive, the competing Sandmeyer chlorination will dominate.
-
Solution: Ensure your source of sulfur dioxide is reliable. Using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can provide a slow, controlled release of SO₂.[9][10] Alternatively, SO₂ can be generated in situ by the careful hydrolysis of thionyl chloride in water.[4][8] A copper(II) chloride catalyst is typically used to facilitate the radical process.[5][9]
-
Caption: Competing pathways in the Sandmeyer reaction.
Issue 3: Hydrolysis During Sulfonyl Chloride to Sulfonyl Fluoride Conversion
Q: During the final fluorination step, my primary isolated product is the sulfonic acid, not the sulfonyl fluoride. Why is this happening?
A: This is the most common failure mode in this step and is almost certainly due to the presence of water. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[11][12] The sulfonic acid is unreactive towards the fluoride source, leading to a complete loss of yield for that portion of the material. Sulfonyl fluorides themselves are much more stable to hydrolysis, but the starting sulfonyl chloride is not.[13][14]
Causality and Solutions:
-
Water in Reagents or Solvents: Trace amounts of water in your solvent, fluorinating agent, or carried over from the previous step's workup will readily hydrolyze the sulfonyl chloride.
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: Oven-dry all glassware ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., acetonitrile, dioxane). Solvents from a bottle should be verified to be anhydrous.
-
Fluorinating Agent: The fluoride source (e.g., KF, KHF₂) must be anhydrous. Dry it in a vacuum oven before use. Potassium bifluoride (KHF₂) is often a good choice as it is less basic and can reduce side reactions.[15][16]
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
-
Aqueous Workup of the Sulfonyl Chloride: If you performed an aqueous workup after the Sandmeyer reaction, it is extremely difficult to remove all traces of water from the crude sulfonyl chloride.
-
Solution: If possible, avoid a full aqueous workup. After the Sandmeyer reaction, you might be able to extract the product into a dry organic solvent, dry the organic layer extensively with a drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and use the crude solution directly. If an aqueous workup is unavoidable, it must be done quickly, with cold water/brine, and the separated organic layer must be dried thoroughly.[11][12]
-
Recommended Protocol for Anhydrous Fluorination:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Charge the flask with the crude 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl chloride and anhydrous potassium bifluoride (KHF₂, 2-3 equivalents).
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir under a positive nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My final product appears to be decomposing during silica gel chromatography. How can I purify it effectively? A1: While sulfonyl fluorides are more stable than their chloride counterparts, they can still be sensitive. Standard silica gel can be slightly acidic and may contain water, which can lead to decomposition.
-
Recommendation: First, try deactivating your silica gel by preparing a slurry with your eluent containing 1% triethylamine, then packing the column. Alternatively, purification via recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often a milder and more effective method for crystalline solids, avoiding the potential pitfalls of chromatography.
Q2: How should I store the final 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride product? A2: Sulfonyl fluorides are generally considered bench-stable and resistant to hydrolysis under neutral conditions.[13][17] However, for long-term storage and to maintain high purity, it is best to store the compound in a tightly sealed container in a cool, dry place, away from strong bases or nucleophiles.
Q3: Can I skip the isolation of the intermediate sulfonyl chloride and proceed directly from the Sandmeyer reaction to the fluorination step? A3: This is possible but technically challenging. It would require a solvent swap to a suitable anhydrous solvent for the fluorination step after the Sandmeyer reaction. The main difficulty is ensuring the complete removal of water and hydrochloric acid from the Sandmeyer reaction mixture before adding the fluoride source. Any residual water will destroy the sulfonyl chloride. A carefully planned "one-pot" procedure could work but isolating the crude sulfonyl chloride before proceeding is often more reliable for ensuring a high-yielding fluorination step.
References
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- Al-Momani, E., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
- BenchChem. (n.d.). Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- Enamine. (2025, March 24). Sulfonyl Fluorides.
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Al-Momani, E., et al. (2023, February 6). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
- Ramanayake, D. J. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Pincekova, L., et al. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
- ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Rueda-Espinosa, J., et al. (2023, October 15). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.
- Rueda-Espinosa, J. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Pincekova, L., et al. (2024, July 19). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed.
- Google Patents. (2024, March 15). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- Rueda-Espinosa, J., et al. (2023, July 12). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Van der Veken, P., et al. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Moody, C. J., et al. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Li, Z., et al. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- Kevill, D. N., & D'Souza, M. J. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC.
- Royal Society of Chemistry. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
- Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
- De Luca, S., et al. (2023, October 27). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis.
- MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
- Sereda, G., et al. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Enamine. (n.d.). PyFluor.
- Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
- Dolensky, B., et al. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
- NextSDS. (n.d.). 2-fluoro-6-(4-fluorophenyl)pyridine — Chemical Substance Information.
- MPG.PuRe. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides | View.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 16. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Purification techniques for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride reaction mixtures
Technical Support Center: Purification of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride. This molecule, a key building block in medicinal chemistry, particularly for applications leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, presents unique purification challenges due to its fluorinated structure and the reactivity of the sulfonyl fluoride moiety.[1][2] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to enable the consistent isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride reaction mixture?
The impurity profile is highly dependent on the synthetic route employed. Common methods include the conversion from the corresponding sulfonyl chloride or synthesis from heteroaryl thiols or bromides.[3] Potential impurities include:
-
Unreacted Starting Materials: The precursor, such as 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl chloride, is a very common impurity. Due to similar chromatographic properties, separation can be challenging if the reaction does not go to completion.[2][4]
-
Hydrolyzed Product: The corresponding sulfonic acid can form if the reaction mixture is exposed to excess moisture, particularly during workup.
-
Catalyst Residues: If transition-metal-catalyzed routes are used (e.g., from an aryl bromide), residual palladium or copper catalysts may be present.[1][5]
-
Reagents and Byproducts: Fluorinating agents (e.g., KF, KHF₂), bases (e.g., triethylamine), and byproducts from SO₂ sources like DABSO can contaminate the crude product.[5][6]
-
Positional Isomers: Depending on the synthetic strategy for constructing the pyridine ring, minor amounts of other isomers could be present.
Q2: What are the primary recommended purification methods for this compound?
The most effective and widely cited purification techniques for fluorinated aromatic compounds and sulfonyl fluorides are:
-
Flash Column Chromatography: This is the most versatile and common method. Silica gel is typically used as the stationary phase with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes or heptane.[7][8]
-
Preparative HPLC: For achieving very high purity (>98%), reverse-phase preparative HPLC can be employed, although it is less suitable for large-scale purification.[9]
-
Crystallization: If the compound is a solid and a suitable solvent system can be identified, crystallization is an excellent method for achieving high purity on a large scale.[9] However, fluorinated compounds can sometimes be difficult to crystallize.
-
Liquid-Liquid Extraction: This is a crucial first step in the workup process to remove inorganic salts and water-soluble impurities before proceeding to chromatography or crystallization.[4][9]
Q3: How should I assess the purity of my final product?
A combination of analytical techniques is essential for confirming both the identity and purity of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride:[9]
-
¹⁹F NMR Spectroscopy: This is the most critical technique. It will show distinct signals for the three different fluorine environments (F on the pyridine ring, F on the phenyl ring, and F on the sulfonyl fluoride group), providing immediate structural confirmation and a clear view of any fluorine-containing impurities.
-
¹H and ¹³C NMR Spectroscopy: Confirms the overall structure and the absence of proton-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the compound and provides a quantitative measure of purity by peak area.[9]
Q4: My purification yield is consistently low. What are the likely causes?
Low yield can stem from several factors:
-
Incomplete Reaction: As noted, the starting sulfonyl chloride is often difficult to separate from the sulfonyl fluoride product.[4] If the reaction is not driven to completion, a significant portion of the material may be lost during chromatography in mixed fractions.
-
Product Instability: While sulfonyl fluorides are generally more stable than sulfonyl chlorides, they can still degrade on silica gel if left for extended periods, especially if the silica is acidic.
-
Physical Loss during Workup: The product may have some solubility in the aqueous phase during extraction, or it may adhere to glassware. Ensure thorough extraction and rinsing.
-
Sub-optimal Chromatography: Using an inappropriate solvent system can lead to poor separation, resulting in broad peaks and the need to discard significant mixed fractions.
Troubleshooting Guide
Problem: My TLC/LC-MS shows two very close spots/peaks, which I suspect are my product and the starting sulfonyl chloride.
-
Causality: Sulfonyl fluorides and their corresponding sulfonyl chloride precursors often exhibit very similar polarity and, therefore, similar retention factors (Rf) on silica gel.[2][4] This makes their separation by standard chromatography challenging.
-
Solution 1: Drive the Reaction to Completion: The most effective solution is to avoid the separation problem altogether. Before workup, monitor the reaction by ¹⁹F NMR or LC-MS to ensure complete consumption of the starting sulfonyl chloride. If the reaction has stalled, consider adding more fluorinating agent or extending the reaction time.[4]
-
Solution 2: Optimize Chromatography Conditions:
-
Shallow Gradient: Use a very slow, shallow gradient during column chromatography (e.g., starting with 100% hexanes and increasing to 5-10% ethyl acetate over many column volumes).
-
Alternative Solvents: Explore different solvent systems. Replacing hexanes with heptane or ethyl acetate with dichloromethane or diethyl ether can sometimes alter selectivity and improve separation.
-
High-Performance Flash Chromatography: Utilize smaller particle size silica gel or a pre-packed high-performance flash column to increase resolution.
-
Problem: My purified product is an oil and will not crystallize.
-
Causality: The presence of even minor impurities can inhibit crystallization. Highly fluorinated compounds can also have low melting points and a tendency to form oils.
-
Solution 1: Re-purify: The most common reason for oiling out is residual impurity. Re-purify a small sample by flash chromatography, ensuring very careful fractionation.
-
Solution 2: Crystallization Screening:
-
Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane, or cold ethanol) until the solution becomes slightly turbid.
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.
-
-
Solution 3: Trituration: If crystallization fails, dissolve the oil in a minimal amount of a solvent like diethyl ether and add a large excess of a non-polar solvent like hexanes. Stir vigorously. The product may precipitate as an amorphous solid or powder, which can be isolated by filtration. This process helps remove highly non-polar impurities.
Problem: The ¹⁹F NMR of my final product shows an unexpected signal, and the mass spectrum shows a peak at M-18.
-
Causality: This is a classic sign of hydrolysis of the sulfonyl fluoride (-SO₂F) to the corresponding sulfonic acid (-SO₃H). This can happen during an aqueous workup, particularly under basic conditions, or on wet silica gel.
-
Solution 1: Anhydrous Workup: If possible, use a non-aqueous workup. For example, after the reaction, filter off any solid salts (like KF) and concentrate the filtrate directly before chromatography.[10][11]
-
Solution 2: Careful Extraction: During aqueous workup, avoid using strong bases. Use a saturated solution of sodium bicarbonate or a phosphate buffer if pH adjustment is necessary. Ensure the organic solvent used for extraction is dried thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentration.
-
Solution 3: Neutralize Silica Gel: If you suspect the silica gel is too acidic, you can use silica that has been pre-treated with a base. This is done by slurrying the silica in the column with the starting eluent (e.g., 1% triethylamine in hexanes) before loading the sample.
Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to maximize the separation of the target compound from closely-eluting impurities like the starting sulfonyl chloride.
-
Workup: a. Quench the reaction mixture by partitioning it between ethyl acetate and water.[4] b. Separate the organic layer. Wash it sequentially with 10% aqueous NaCl and then brine.[4] c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil or solid.
-
Column Preparation: a. Select a column with a high-quality silica gel (40-63 µm particle size). A good rule of thumb is to use a mass of silica that is 50-100 times the mass of the crude material. b. Pack the column as a slurry using the initial mobile phase (e.g., 2% Ethyl Acetate in Hexanes).
-
Sample Loading: a. Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for better resolution, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely. Carefully load the resulting free-flowing powder onto the top of the packed column.
-
Elution and Fractionation: a. Begin elution with a low-polarity mobile phase (e.g., 2% Ethyl Acetate / 98% Hexanes). b. Run a slow, shallow gradient. For example, increase the ethyl acetate concentration by 1-2% every 2-3 column volumes. c. Collect small fractions and analyze them by TLC, staining with potassium permanganate or using a UV lamp. d. Combine the fractions containing the pure product (as determined by TLC and confirmed by ¹H and ¹⁹F NMR).
-
Isolation: a. Concentrate the combined pure fractions using a rotary evaporator. b. Place the resulting material under high vacuum for several hours to remove any residual solvents.
Data Summary: Typical Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography, providing good resolving power. |
| Mobile Phase | Ethyl Acetate / Hexanes Gradient | Offers a good polarity range to elute the product while separating it from less polar starting materials and more polar byproducts.[7] |
| Typical Gradient | 2% to 20% Ethyl Acetate | A shallow gradient is crucial for separating compounds with similar Rf values.[8] |
| Expected Rf | ~0.3 - 0.4 (in 15% EtOAc/Hexanes) | This is an ideal range for good separation and reasonable elution time. The exact value will vary. |
| Detection | UV (254 nm), KMnO₄ stain | The aromatic rings are UV-active. Permanganate stain visualizes most organic compounds. |
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying the crude reaction mixture of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
Caption: Decision workflow for purification of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
References
-
Bare, G. A. L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, C., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. Available at: [Link]
-
Pial, J., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry. Available at: [Link]
-
Pial, J., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. ACS Publications. Available at: [Link]
-
Prancl, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]
-
Verho, O., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]
-
Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorosulfonation. Available at: [Link]
-
Bagley, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pérez-Palau, M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Available at: [Link]
-
Sereda, G., & Van Tine, B. A. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]
-
Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]
-
Sather, A. C., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. pubs.acs.org [pubs.acs.org]
Reducing off-target binding of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride in vitro
Welcome to the technical support guide for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with expert guidance on utilizing this covalent probe. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues, particularly the challenge of off-target binding, and ensuring the integrity of your in-vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride and what is its primary mechanism of action?
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride (-SO₂F) electrophilic "warhead." This functional group is designed to form a stable covalent bond with nucleophilic amino acid residues on proteins.[1][2] Unlike more common electrophiles that primarily target cysteine, the sulfonyl fluoride moiety is known for its ability to react with a broader range of residues, including the hydroxyl groups of serine and tyrosine and the epsilon-amino group of lysine.[2][3][4][5] This reactivity profile allows it to probe a different subset of the proteome. The probe's selectivity is determined by a two-step process: an initial, reversible binding event driven by the probe's core structure, followed by the irreversible covalent bond formation.[6][7]
Q2: Why is off-target binding a significant concern with this type of covalent probe?
Off-target binding occurs when the probe covalently modifies proteins other than the intended target. This is a critical issue for two main reasons:
-
Increased Background Signal: In biochemical or proteomic screening assays (e.g., activity-based protein profiling), high non-specific binding can mask the true signal from the target of interest, reducing the assay's sensitivity and dynamic range.
The intrinsic reactivity of the sulfonyl fluoride warhead, while useful, can contribute to off-target labeling if not carefully controlled.[3] High probe concentrations or non-optimized buffer conditions can exacerbate this issue.
Q3: What is the difference between a covalent probe and a reversible inhibitor, and how does that affect my experiments?
A reversible inhibitor binds to its target through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can freely associate and dissociate. A covalent probe, like this one, forms a permanent chemical bond. This has several implications:
-
Time-Dependency: The inhibitory effect of a covalent probe is time-dependent. The longer the incubation, the more target protein will become modified. This is why reporting IC₅₀ values without specifying incubation time can be misleading for covalent inhibitors.[8] The parameter kinact/Ki (the rate of inactivation over the initial binding affinity) is a more informative measure of potency.[9][10]
-
Washout Resistance: Once the covalent bond is formed, the probe will remain attached to the target even after washing steps that would remove a reversible inhibitor. This property can be exploited in experimental designs to confirm covalent modification.
-
Stoichiometry: A covalent probe can achieve complete target inhibition at a 1:1 stoichiometric ratio with the target protein, whereas a reversible inhibitor's effect is concentration-dependent and governed by equilibrium.
Troubleshooting Off-Target Binding
This section provides structured guidance for diagnosing and mitigating non-specific interactions in your experiments.
Problem 1: High background signal or promiscuous labeling in a proteomic screen.
This is often the first sign of significant off-target binding. The goal is to optimize conditions to favor the specific, affinity-driven interaction over non-specific reactivity.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and reducing off-target binding.
Solution A: Optimize Probe Concentration and Incubation Time
The principle here is to find a "sweet spot" where the concentration and time are sufficient to label your target of interest (which is driven by initial binding affinity) but are too low to allow significant labeling of low-affinity, non-specific proteins.
Protocol: Concentration & Time-Course Titration
-
Design the Matrix: Prepare a matrix of experiments varying both the probe concentration and the incubation time.
-
Concentrations: Start from a concentration equivalent to your target protein and test 2-fold dilutions above and below this point (e.g., 0.25x, 0.5x, 1x, 2x, 4x the estimated target concentration). The use of high micromolar concentrations should generally be avoided to reduce the risk of off-target engagement.[11]
-
Time Points: Choose a range of incubation times (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Execution: Perform your standard labeling assay (e.g., incubation with cell lysate) for each condition in the matrix.
-
Analysis: Analyze the results (e.g., by Western blot for a specific target or gel-based fluorescence for a proteome-wide screen).
-
Interpretation: Identify the lowest concentration and shortest incubation time that provides robust labeling of your target while minimizing background signal. This condition should be used for all future experiments.
Solution B: Modify Assay Buffer Composition
Non-specific binding is often driven by non-specific hydrophobic or electrostatic interactions. Modifying the buffer can disrupt these forces.[12]
Table 1: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| NaCl | 150 mM - 1.0 M | Increases ionic strength, disrupting non-specific electrostatic interactions. | [12][13] |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.01% - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions. | [12][14] |
| Bovine Serum Albumin (BSA) | 0.1% - 3% (w/v) | Acts as a blocking protein, binding to non-specific sites on surfaces and other proteins, thereby reducing the availability of these sites to the probe. | [12][14] |
| EDTA | 1 - 5 mM | Chelates divalent cations that can sometimes mediate non-specific protein interactions. | [15] |
Expert Tip: Introduce these additives one at a time to understand the effect of each. A common starting point is a PBS or TBS buffer supplemented with 0.05% Tween-20.
Problem 2: An effect is observed, but I'm unsure if it's due to my target or an off-target.
This is a critical question of target validation. The best practice is to use multiple, orthogonal approaches to build confidence that the observed phenotype is linked to the engagement of your target of interest.
The Principle of On-Target vs. Off-Target Effects
Caption: Differentiating between on-target and off-target driven phenotypes.
Solution A: Competition with a Reversible Inhibitor
This is a gold-standard experiment. If you have a known, selective, and reversible inhibitor for your target, you can use it to block the binding site.
Protocol: Competitive Binding Assay
-
Pre-incubation: Treat your biological sample (e.g., cell lysate, purified protein) with a high concentration (typically 10-50x the Ki) of the reversible inhibitor for 30-60 minutes. This allows the reversible inhibitor to occupy the active site of your target protein.
-
Control Sample: In parallel, prepare a control sample treated with vehicle (e.g., DMSO) only.
-
Probe Addition: Add the 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride probe to both the inhibitor-treated sample and the control sample. Use the optimized concentration and incubation time determined previously.
-
Analysis: Analyze the labeling pattern (e.g., via SDS-PAGE and in-gel fluorescence or mass spectrometry).
-
Interpretation:
-
On-Target Effect: You should see a significant reduction or complete disappearance of the band corresponding to your target protein in the sample pre-treated with the reversible inhibitor. This demonstrates that your probe binds to the same site.
-
Off-Target Effect: Bands corresponding to off-target proteins will remain unchanged, as the reversible inhibitor does not bind to them.
-
Solution B: Use of an Inactive Control Compound
An ideal negative control is a molecule that is structurally very similar to your active probe but lacks the reactive sulfonyl fluoride warhead, or has a modification that prevents binding to the target.[9]
-
Rationale: This control helps differentiate effects caused by the chemical scaffold itself from effects requiring covalent modification. If the inactive control fails to produce the biological effect seen with the active probe, it strengthens the argument that the effect is mechanism-based and likely target-specific.
Solution C: Target Knockdown or Knockout
The most definitive way to validate an on-target effect is to remove the target protein from the system.
-
Methodology: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein in a cellular model.
-
Interpretation: If treatment with 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride no longer produces the biological phenotype in the knockdown/knockout cells, it provides strong evidence that the phenotype is mediated by your target protein.
References
-
de Wispelaere, M., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
-
Shannon, D. A., et al. (2015). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Chemical Science. Retrieved from [Link]
-
Hartung, I. V., et al. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central. Retrieved from [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Vinogradova, E. V., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. PubMed Central. Retrieved from [Link]
-
Goundry, W. N., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Frontiers in Chemistry. Retrieved from [Link]
-
Gersch, M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry. Retrieved from [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2014). How to reduce non-specific protein binding in IMAC matrix?. Retrieved from [Link]
-
eScholarship, University of California. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Retrieved from [Link]
-
White, K. A., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]
-
Canadian Dental Association. (2015). Fluoride mechanism of action preventing dental caries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 10. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Best Long-Term Storage Conditions for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride . As a highly activated Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this compound offers exceptional click-chemistry reactivity for covalent drug discovery and bioconjugation. However, its unique electronic structure demands rigorous handling and storage protocols to maintain its integrity.
The Causality of Storage: Understanding the Molecule
To understand how to store this reagent, we must first understand why it degrades.
Sulfonyl fluorides (-SO₂F) are celebrated for their kinetic stability compared to their highly reactive sulfonyl chloride counterparts. The S(VI)-F bond is historically resistant to reduction, thermolysis, and neutral hydrolysis [1]. However, thermodynamic stability is a different story: the S-F bond is thermodynamically unstable with respect to water.
In the case of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride , the sulfur center is attached to a highly electron-deficient pyridine ring. The inductive electron-withdrawing effect of the adjacent 2-fluoro substituent drastically increases the electrophilicity of the sulfur atom. This lowers the activation energy required for nucleophilic attack by ambient moisture. If exposed to humid air, the compound will undergo slow heterolytic cleavage, converting the active sulfonyl fluoride into an inactive, highly hygroscopic sulfonic acid and releasing hydrogen fluoride (HF) [2].
Mechanism of moisture-induced heterolytic S-F cleavage in activated pyridine sulfonyl fluorides.
Quantitative Storage Parameters
For optimal shelf life, adhere strictly to the parameters outlined in the table below.
| Parameter | Recommended Condition | Critical Rationale |
| Temperature | -20 °C (Long-term) / 2–8 °C (Short-term) | Suppresses the kinetic rate of hydrolysis and thermal degradation. |
| Atmosphere | Ultra-High Purity Argon or Nitrogen | Displaces ambient humidity; prevents nucleophilic attack by H₂O. |
| Container | Amber glass vial with PTFE-lined cap | Prevents slow photolytic degradation of the halogenated heterocycle; PTFE prevents HF etching. |
| Desiccation | Store primary vial inside a desiccator | Provides a secondary barrier against moisture ingress during freezer storage. |
| Stock Solutions | Do NOT store as aqueous/DMSO stock | DMSO is hygroscopic and accelerates degradation. Store only as a neat solid. |
Troubleshooting & FAQs
Q: I accidentally left the reagent on the benchtop at room temperature overnight. Is it ruined? A: Likely not, provided the vial was tightly sealed. The SuFEx S(VI)-F bond possesses high kinetic stability[1]. Temperature alone (up to ~25 °C) will not cause immediate decomposition over 24 hours. However, if the vial was left open to humid air, moisture ingress will have initiated hydrolysis. You must validate the reagent before use.
Q: How can I build a self-validating system to check if my reagent has degraded? A: Never assume the integrity of an older SuFEx reagent. Before running a critical experiment, dissolve a micro-aliquot in anhydrous CD₃CN and run a ¹⁹F NMR. You should observe a distinct peak for the -SO₂F fluorine (typically between +50 to +65 ppm). If you observe a sharp peak at -119 ppm (free fluoride) or if LC-MS shows a mass corresponding to [M - F + OH], the reagent has hydrolyzed to the sulfonic acid and must be discarded.
Q: My reagent has turned from a free-flowing powder into a sticky, gummy residue. What happened? A: This is the hallmark physical symptom of hydrolysis. The resulting pyridine-3-sulfonic acid byproduct is highly hygroscopic and will rapidly absorb more water from the air, creating a positive feedback loop of degradation. Do not use gummy reagents for SuFEx click chemistry.
Q: Can I prepare 10 mM stock solutions in DMSO for High-Throughput Screening (HTS)? A: We strongly advise against long-term storage in DMSO. While DMSO is a standard HTS solvent, it is notoriously hygroscopic. Even trace water in DMSO will hydrolyze highly activated heteroaryl sulfonyl fluorides over weeks [3]. If you must use DMSO, prepare the stock solution immediately before the assay and discard any unused portion.
Experimental Protocol: Inert Aliquoting and Storage
To maximize the lifespan of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride, researchers must eliminate freeze-thaw cycles and repeated exposure to ambient air. Follow this self-validating aliquoting workflow:
Step 1: Container Preparation Bake amber glass vials and standard glass pipettes in an oven at 120 °C for at least 12 hours to remove surface moisture. Allow them to cool completely in a vacuum desiccator.
Step 2: Environmental Control Transfer the bulk reagent and the dried vials into a glovebox filled with ultra-high purity Argon or Nitrogen. If a glovebox is unavailable, use a Schlenk line and an inverted funnel with a heavy Argon flow.
Step 3: Aliquoting Weigh the solid reagent into single-use aliquots (e.g., 5 mg or 10 mg per vial) to ensure that each sample is only thawed and opened once.
Step 4: Sealing Cap the vials tightly using PTFE-lined screw caps. Crucial: Do not use standard rubber septa, as trace HF generated from minor degradation can degrade the rubber. Wrap the cap junction tightly with Parafilm.
Step 5: Long-Term Storage Place the aliquoted vials into a secondary container (such as a sealed Mylar bag containing Drierite desiccant) and store at -20 °C.
Step 6: Thawing (Pre-Use) When retrieving an aliquot, allow the sealed vial to warm to room temperature inside a desiccator for 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the reagent.
Workflow for the inert aliquoting and long-term storage of moisture-sensitive SuFEx reagents.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society URL:[Link]
-
PubChem Compound Summary for CID 17607, Sulfuryl fluoride (General Sulfonyl Fluoride Properties) National Center for Biotechnology Information (NIH) URL:[Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety ChemRxiv URL:[Link]
Next-Generation Ligation: 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride vs. Traditional Sulfonyl Chlorides in Click Chemistry
As drug discovery and materials science pivot toward highly modular, high-yielding synthetic strategies, the limitations of traditional sulfonylation have become a significant bottleneck. For decades, sulfonyl chlorides have been the default electrophiles for forging sulfonamide and sulfonate linkages. However, their inherent instability and propensity for side reactions often compromise yields and scalability.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally disrupted this paradigm[1]. By transitioning from the S–Cl bond to the S–F bond, chemists can achieve near-perfect chemoselectivity and stability[2]. This guide provides an in-depth, objective comparison between traditional sulfonyl chlorides and a highly engineered, next-generation SuFEx hub: 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride .
Mechanistic Causality: Why the S–F Bond Outperforms S–Cl
To understand the operational superiority of sulfonyl fluorides, we must examine the physicochemical properties of the sulfur(VI) center.
The Pitfalls of Sulfonyl Chlorides
Sulfonyl chlorides possess a relatively weak S–Cl bond that is highly susceptible to reductive collapse and spontaneous hydrolysis. In the presence of ambient moisture or protic solvents, the S–Cl bond rapidly cleaves heterolytically, yielding sulfonic acids and hydrochloric acid. This necessitates strictly anhydrous conditions, low temperatures, and the use of excess base (e.g., Triethylamine or DIPEA) to scavenge the generated HCl, which often leads to complex, salt-heavy crude mixtures that require tedious chromatographic purification.
The SuFEx Advantage: 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Unlike its chloride counterpart, the S–F bond is thermodynamically robust but kinetically reactive under specific catalytic activation[3]. The compound 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride represents a masterclass in electrophile design:
-
Inductive Activation : The highly electron-withdrawing 2-fluoro and 4-fluorophenyl groups strip electron density from the pyridine core. This makes the sulfur(VI) center exceptionally electrophilic.
-
Kinetic Stability : Despite this high electrophilicity, the strong S–F bond prevents spontaneous hydrolysis. The reagent is entirely inert to water, oxygen, and standard biological nucleophiles.
-
On-Demand Reactivity : The S–F bond is only activated in the presence of specific catalysts (such as DBU, BEMP, or bifluoride ions). The catalyst engages the fluoride leaving group, lowering the activation energy barrier and allowing target amines or phenols to attack the sulfur center with perfect chemoselectivity[1].
Mechanistic pathways of Sulfonyl Chlorides vs. SuFEx Sulfonyl Fluorides.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing standard heteroaryl sulfonyl chlorides against 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
| Parameter | Traditional Sulfonyl Chlorides | 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride |
| Hydrolysis Half-Life (pH 7.4, 25°C) | < 5 minutes | > 30 days (Virtually indefinite) |
| Storage Stability | Requires -20°C, Argon atmosphere | Benchtop stable, room temperature, open air |
| Chemoselectivity (Amine vs. Hydroxyl) | Poor (Frequent over-sulfonylation) | Excellent (Strictly selective based on catalyst) |
| Typical Yield (Primary Amines) | 40% - 65% (Post-chromatography) | > 95% (Often requires no chromatography) |
| Aqueous Tolerance | None (Reacts violently with water) | High (Can be run in biphasic aqueous mixtures) |
| Reduction Potential | High (Easily reduced to disulfides) | Low (Resistant to reductive cleavage) |
Experimental Methodologies
To establish a self-validating system, the protocols below detail the exact causality behind each experimental choice.
Protocol A: Traditional Sulfonylation (Sulfonyl Chloride)
Note: This protocol highlights the operational friction inherent to S–Cl chemistry.
-
Preparation : Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve the target amine (1.0 equiv) in strictly anhydrous Dichloromethane (DCM) (0.1 M).
-
Cooling & Base Addition : Cool the reaction to 0 °C using an ice bath to suppress exothermic hydrolysis. Add Triethylamine (TEA) (3.0 equiv). Causality: Excess base is required to neutralize the stoichiometric HCl generated, which otherwise protonates the nucleophilic amine.
-
Electrophile Addition : Dropwise, add the heteroaryl sulfonyl chloride (1.2 equiv) dissolved in anhydrous DCM.
-
Workup : Quench with saturated aqueous NaHCO3. Extract with DCM (3x). The crude mixture typically contains unreacted amine, sulfonic acid byproducts, and TEA-HCl salts.
-
Purification : Flash column chromatography is mandatory to isolate the product.
Protocol B: SuFEx Click Ligation (2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride)
Note: This protocol demonstrates the "click" nature of the SuFEx reaction, requiring minimal setup and offering built-in validation.
-
Preparation : In an open-air vial, dissolve the target amine (1.0 equiv) and 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (1.05 equiv) in Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.2 M). Causality: The S-F bond is impervious to ambient moisture, eliminating the need for Argon or dried solvents.
-
Catalyst Addition : Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv) at room temperature. Causality: DBU acts as a transient hydrogen-bond acceptor that specifically activates the S-F bond, facilitating nucleophilic attack without generating acidic byproducts that require stoichiometric scavenging.
-
Self-Validation : Monitor the reaction via 19 F NMR. The starting sulfonyl fluoride exhibits a sharp, characteristic doublet near +50 to +60 ppm. The complete disappearance of this peak confirms 100% conversion.
-
Workup : Add water to the reaction mixture. Because the reaction is highly efficient and lacks water-soluble side products, the pure sulfonamide product typically precipitates directly from the solution.
-
Purification : Filter the precipitate and wash with cold water/ethanol. No column chromatography is required.
Experimental workflow comparison between traditional and SuFEx sulfonylation methods.
Conclusion
The transition from sulfonyl chlorides to highly tuned sulfonyl fluorides like 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is not merely an iterative improvement; it is a fundamental upgrade in synthetic reliability. By leveraging the unique kinetic stability and catalytic responsiveness of the S–F bond, researchers can bypass the hydrolytic degradation, rigorous anhydrous requirements, and tedious purifications associated with legacy S–Cl chemistry. For drug development professionals requiring high-throughput, modular assembly of complex pharmacophores, SuFEx click chemistry represents the definitive standard.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758.
-
Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2750.
Sources
Navigating the Metabolic Maze: A Comparative Guide to the LC-MS Analysis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of significant interest due to their potential to enhance pharmacological properties such as metabolic stability and binding affinity.[1] The compound 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride represents a novel chemical entity with therapeutic potential. A thorough understanding of its metabolic fate is paramount for advancing its development. This guide provides a comprehensive, in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of its metabolites. We will delve into the rationale behind experimental choices, present detailed protocols, and compare analytical platforms to empower researchers in this critical stage of drug development.
The Analytical Imperative: Why Metabolite Identification Matters
The metabolic transformation of a drug candidate can significantly impact its efficacy, safety, and pharmacokinetic profile.[2] Metabolites can be pharmacologically active, inactive, or even toxic. Therefore, a comprehensive characterization of the metabolic pathways of a new chemical entity like 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a critical step in preclinical development. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone technique for these investigations, offering unparalleled sensitivity and selectivity for the detection and structural elucidation of metabolites in complex biological matrices.[3]
A Roadmap to Discovery: The Experimental Workflow
The journey to elucidating the metabolic profile of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride involves a multi-step process, from in vitro metabolism to sophisticated data analysis.
Caption: A generalized workflow for the in vitro metabolism and LC-MS analysis of drug metabolites.
In Vitro Metabolism: A Step-by-Step Protocol with Human Liver Microsomes
To simulate hepatic metabolism, in vitro assays using human liver microsomes (HLM) are indispensable.[2][4] HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2]
Materials and Reagents:
-
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (Test Compound)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) (a structurally similar compound not expected to be a metabolite)
-
Control compounds (e.g., a compound with known high and low metabolic turnover)
Protocol:
-
Preparation of Working Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 10 mM.
-
Prepare a working solution of the test compound at 100 µM by diluting the stock solution with phosphate buffer.
-
Prepare a working solution of the internal standard at a known concentration.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)
-
Test compound working solution (to a final concentration of 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[5]
-
Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, transfer a 50 µL aliquot of the incubation mixture to a clean microcentrifuge tube containing 100 µL of ice-cold acetonitrile with the internal standard.[6] This will quench the reaction and precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
The Analytical Arsenal: Comparing LC-MS Platforms
The choice of mass spectrometer is a critical decision that influences the depth and scope of metabolite analysis. The two primary technologies employed are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF).
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (Orbitrap, Q-TOF) |
| Primary Application | Targeted quantification | Untargeted screening, metabolite identification, and quantification |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full scan, data-dependent MS/MS, data-independent acquisition (DIA) |
| Mass Resolution | Low | High (>10,000 FWHM) |
| Mass Accuracy | Low | High (<5 ppm) |
| Sensitivity | Excellent for targeted analytes | Good to excellent, depending on the instrument and acquisition mode |
| Selectivity | High for known transitions | High due to mass accuracy |
| Metabolite Discovery | Limited to pre-defined MRM transitions | Excellent for unknown metabolite discovery |
| Structural Elucidation | Limited fragmentation information | Rich fragmentation data for structural confirmation |
| Throughput | High for targeted assays | Can be lower for in-depth qualitative analysis |
| Cost | Generally lower | Generally higher |
For the initial identification of unknown metabolites of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride, High-Resolution Mass Spectrometry is the superior choice . Its ability to provide accurate mass measurements allows for the determination of the elemental composition of metabolites, a crucial first step in their identification.[7] Once metabolites are identified and characterized, a more targeted and sensitive Triple Quadrupole MS method can be developed for routine quantification in subsequent pharmacokinetic studies.
Fine-Tuning the Separation: A Proposed LC-MS Method
A robust and reproducible chromatographic separation is essential for resolving the parent compound from its metabolites and from endogenous matrix components. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for compounds of this nature.[8]
Proposed LC Parameters:
-
Column: A C18 column with a particle size of 1.8 µm or 2.7 µm (e.g., Waters Acquity UPLC HSS T3, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Profile:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (return to initial conditions)
-
18.1-22 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Proposed MS Parameters (for HRMS - Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure comprehensive detection of all potential metabolites.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 320°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Full Scan Resolution: 70,000
-
Full Scan Range: m/z 100-1000
-
Data-Dependent MS/MS: TopN (e.g., Top5) most intense ions from the full scan are selected for fragmentation (HCD or CID).
Predicting the Unseen: Likely Metabolic Pathways
In the absence of specific metabolic data for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride, we can predict potential biotransformations based on its structural motifs and established metabolic pathways for similar compounds. The primary sites for metabolism are likely to be the aromatic rings and the sulfonyl fluoride group.
Caption: Predicted metabolic pathways for 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride.
Phase I Metabolism (Functionalization):
-
Aromatic Hydroxylation: The cytochrome P450 enzymes are the primary drivers of Phase I metabolism.[2] Hydroxylation of either the pyridine or the phenyl ring is a highly probable metabolic pathway for fluorinated aromatic compounds.[9] The position of hydroxylation will be influenced by the electronic effects of the fluorine and sulfonyl fluoride substituents.
-
Defluorination: While the carbon-fluorine bond is generally strong and resistant to cleavage, metabolic defluorination can occur, catalyzed by CYP enzymes.[9] This would result in the formation of a hydroxylated metabolite and the release of a fluoride ion.
-
Hydrolysis of the Sulfonyl Fluoride Group: The sulfonyl fluoride moiety may undergo hydrolysis to the corresponding sulfonic acid. Studies on aryl sulfonyl fluorides have shown that their stability is influenced by both electronic and steric factors.[10]
Phase II Metabolism (Conjugation):
-
Following the formation of hydroxylated metabolites in Phase I, these more polar compounds can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion.
-
Glucuronidation: The addition of glucuronic acid to a hydroxyl group is a common Phase II pathway, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for hydroxylated metabolites.
Conclusion: A Path Forward
The LC-MS analysis of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride metabolites is a multifaceted process that requires a systematic and well-informed approach. This guide has provided a comprehensive framework, from in vitro metabolism protocols to a comparison of cutting-edge analytical platforms and a predictive overview of potential metabolic pathways. By leveraging the power of high-resolution mass spectrometry for initial metabolite discovery and transitioning to targeted triple quadrupole methods for quantification, researchers can efficiently and accurately characterize the metabolic fate of this promising compound. This knowledge is not merely an analytical exercise but a crucial step in ensuring the safety and efficacy of future therapeutics.
References
-
Waters Corporation. (2017). An Atmospheric Pressure Ionization Source Using a High Voltage Target Compared to Electrospray Ionization for the LC/MS Analysis of Pharmaceutical Compounds. J. Pharm. Biomed. Anal., 142. Available at: [Link]
-
Gajula, S. N., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]
-
Gajula, S. N., et al. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Loo, D., et al. (2021). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications, 15(5), 2000078. Available at: [Link]
-
Waters Corporation. (2019). An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples. Waters Corporation. Available at: [Link]
-
Krajcsi, P., et al. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(8), 645-654. Available at: [Link]
-
Masimirembwa, C. M., & Hasler, J. A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58, 453-472. Available at: [Link]
-
Row, K. H., & Lee, S. H. (2002). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Korean Journal of Chemical Engineering, 19(4), 689-694. Available at: [Link]
-
Richardson, S. D., & Ternes, T. A. (2018). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS). Scilit. Available at: [Link]
-
Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1145-1155. Available at: [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Available at: [Link]
-
Tyteca, E., & Desmet, G. (2013). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]
-
Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]
-
Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7578. Available at: [Link]
-
Phillips, C., et al. (2026). Multiple reaction monitoring (MRM) transitions and settings for compounds of interest using both protonated and acetonitrile (ACN) adduct masses. ResearchGate. Available at: [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]
-
Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Available at: [Link]
-
Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
McHale, C., & Harmon, T. (2023, May 11). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. Advanced Materials Technology. Available at: [Link]
-
Gjelstad, A., & Andersen, T. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9476-9480. Available at: [Link]
-
Skov, K., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 975, 47-54. Available at: [Link]
-
Gong, L., & McCullagh, J. S. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 1947-1955. Available at: [Link]
-
da Silva, A. B., et al. (2025). Workflow for the isolation of natural product secondary metabolites using off-line SPE guided by gradient reverse-phase liquid chromatography. Frontiers in Chemistry, 13, 1515259. Available at: [Link]
-
AMSBIO. (2025, December 18). UPLC-MS/MS method development for peptide analysis. AMSBIO. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Mattson, R. J., & Wuest, W. M. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1364-1380. Available at: [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. Available at: [Link]
-
Belskaya, N. P., et al. (2010). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 12(4), 393-398. Available at: [Link]
-
Taylor & Francis. (n.d.). MRM – Knowledge and References. Taylor & Francis. Available at: [Link]
-
NextSDS. (n.d.). 2-fluoro-6-(4-fluorophenyl)pyridine — Chemical Substance Information. NextSDS. Available at: [Link]
-
Royal Society of Chemistry. (2018). Table S1. Multiple reaction monitoring (MRM) transitions used for FMOC derivatives of glyphosate, glyphosate (2-13C), AMPA and glufosinate. Royal Society of Chemistry. Available at: [Link]
-
National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes. National Referral Laboratory. Available at: [Link]
-
de Kock, M. C., et al. (2015). Multiple Reaction Monitoring with Multistage Fragmentation (MRM3) Detection Enhances Selectivity for LC-MS/MS Analysis of Plasma Free Metanephrines. Clinical Chemistry, 61(6), 857-865. Available at: [Link]
-
Ali, S., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Molecules, 30(23), 5678. Available at: [Link]
-
Huckvale, R. T., & Moseley, H. N. B. (2024). Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. Metabolites, 14(9), 510. Available at: [Link]
-
Arshad, M., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2070. Available at: [Link]
-
Huckvale, R. T., & Moseley, H. N. B. (2024). Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. National Science Foundation. Available at: [Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
X-Ray Crystallography Validation of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl Fluoride Complexes: A Comparative Guide
Executive Summary
The rapid evolution of targeted covalent inhibitors (TCIs) has fundamentally expanded the druggable proteome beyond traditional cysteine-reactive pockets[1]. At the forefront of this expansion is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which utilizes sulfonyl fluorides to selectively target tyrosine, lysine, serine, and histidine residues[2]. Among the next-generation SuFEx electrophiles, 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride represents a highly tunable, heteroaryl warhead. This guide provides an authoritative, step-by-step framework for the crystallographic validation of its protein complexes, objectively comparing its performance against legacy covalent alternatives.
The Physics of the Warhead: Causality in Design
As a Senior Application Scientist, it is critical to understand why a specific warhead is chosen before attempting to crystallize it. The structural design of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is governed by precise electronic causality:
-
Tuned Electrophilicity: The electron-withdrawing nature of both the pyridine nitrogen and the 2-fluoro substituent significantly increases the electrophilicity of the S(VI) center compared to standard phenyl sulfonyl fluorides[3].
-
Context-Dependent Activation: Despite this electronic activation, the S(VI)-F bond remains remarkably stable in aqueous physiological buffers. The warhead remains inert until it binds to a specific protein pocket where proximal hydrogen bond donors or basic residues (like arginine) activate the fluoride leaving group. This triggers proximity-driven covalent bond formation with a nucleophilic residue (e.g., Tyrosine)[4][5].
Objective Comparison: SuFEx vs. Alternative Covalent Warheads
To contextualize the performance of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride, we must evaluate it against the industry standards: Acrylamides (Michael acceptors) and Sulfonyl Chlorides.
Quantitative & Qualitative Performance Matrix
| Feature | 2-Fluoro-6-(4-fluorophenyl)pyridine-3-SuF (Product) | Acrylamides (Alternative 1) | Sulfonyl Chlorides (Alternative 2) |
| Primary Target Residues | Tyrosine, Lysine, Histidine[2] | Cysteine[6] | Non-specific (Lys, Ser, Tyr)[3] |
| Aqueous Stability (Half-life) | High (Hours to Days) | Moderate (Hours) | Very Low (Minutes)[3] |
| Reaction Mechanism | SuFEx (Proximity-driven Substitution)[4] | Michael Addition[6] | Uncontrolled Nucleophilic Substitution |
| Crystallographic Geometry | Stable Tetrahedral S(VI)[7] | Planar ( sp2 ) to Tetrahedral ( sp3 ) | Tetrahedral S(VI) (Often disordered) |
| Off-Target Liability | Low (Context-dependent activation)[5] | Moderate (Glutathione reactivity) | Extremely High[3] |
Mechanistic Insights:
-
Versus Acrylamides: Acrylamides are the industry standard for targeting cysteine[6]. However, cysteines are rare in the proteome. Acrylamides undergo a planar ( sp2 ) to tetrahedral ( sp3 ) transition upon Michael addition. In contrast, the S(VI) center of sulfonyl fluorides projects its ligands outward in a stable three-dimensional tetrahedral geometry both before and after the reaction, allowing it to reach deeper into complex binding pockets without requiring a massive conformational shift of the ligand[7].
-
Versus Sulfonyl Chlorides: Sulfonyl chlorides are highly reactive but lack context-dependent selectivity, leading to rapid hydrolysis in aqueous buffers and non-specific proteome-wide labeling[3]. The SuFEx fluoride leaving group provides the perfect balance of stability and reactivity, ensuring that the covalent bond only forms when the ligand is perfectly pre-organized in the active site[4].
Mechanistic comparison between SuFEx chemistry and traditional Michael addition.
Experimental Protocol: Self-Validating Crystallography Workflow
X-ray crystallography is the definitive method for validating the precise binding mode of SuFEx complexes[4]. To ensure absolute trustworthiness, the crystallographic pipeline must be treated as a self-validating system. Crystallizing a partially modified protein will result in ambiguous electron density, rendering the structural data useless.
Step 1: Protein Preparation and Covalent Modification
-
Incubation: Incubate the purified target protein (10-50 µM) with a 5-fold molar excess of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride in a compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Causality-Driven pH Optimization: The pH must be optimized based on the target residue. For example, a slightly higher pH (8.0) favors Lysine deprotonation, while Tyrosine can react at physiological pH (7.4) if activated by the local pocket microenvironment[8].
-
Mandatory Validation: Perform Intact Protein Mass Spectrometry (LC-MS). Do not proceed to crystallization until >95% covalent adduct formation is confirmed. This is observed as a mass shift corresponding to the ligand minus the fluoride atom.
Step 2: Crystallization Strategy
-
Method Selection: Because covalent modification (especially at bulky residues like Tyrosine) can induce significant conformational changes—such as the opening of cryptic pockets[4]—co-crystallization is strictly preferred over crystal soaking for SuFEx ligands.
-
Setup: Set up vapor diffusion drops (hanging or sitting drop) using the fully modified, LC-MS-validated protein complex concentrated to 10-15 mg/mL.
Step 3: Data Collection and Refinement
-
Diffraction: Collect X-ray diffraction data at a synchrotron source (100 K).
-
Dictionary Generation: Generate a custom CIF dictionary for the covalent linkage. For a Tyrosine modification, this will be a sulfonate ester bond between the Tyrosine Oη and the S(VI) atom.
-
Refinement: Refine the structure using Phenix or REFMAC5, ensuring the S-O bond length is constrained to approximately 1.58-1.60 Å[9].
-
Density Verification: Verify the covalent bond by inspecting the Fo−Fc omit map contoured at 3.0 σ . A continuous density tube must connect the protein residue to the tetrahedral S(VI) center[10].
Step-by-step workflow for the structural validation of SuFEx covalent complexes.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - Journal of the American Chemical Society.[Link]
-
Recent advances in the development of covalent inhibitors - PMC, NIH.[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC, NIH.[Link]
-
SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides - ACS Publications.[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC, NIH.[Link]
-
ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors - Journal of the American Chemical Society.[Link]
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PNAS.[Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling - Angewandte Chemie.[Link]
-
A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC, NIH.[Link]
-
Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PNAS.[Link]
-
Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions - Nature Chemistry.[Link]
Sources
- 1. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. d-nb.info [d-nb.info]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride against standard covalent inhibitors
The landscape of targeted covalent inhibitors (TCIs) is undergoing a rapid evolution. While the previous decade was dominated by acrylamide warheads targeting highly nucleophilic but rare cysteine residues, modern drug discovery demands an expanded targetable proteome[1]. This has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target more abundant nucleophiles such as lysine, tyrosine, serine, and histidine[2].
However, first-generation phenyl sulfonyl fluorides often suffer from poor hydrolytic stability and off-target promiscuity. To overcome this, next-generation heteroaryl sulfonyl fluorides have been developed[2]. This guide objectively benchmarks 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride (FFP-SF) —a highly optimized, next-generation heteroaryl SuFEx probe—against standard covalent inhibitors, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.
Part 1: Mechanistic Causality and the "Sleeping Beauty" Phenomenon
The superior performance of FFP-SF over standard covalent warheads is rooted in its precise structural electronics. The electron-withdrawing nature of the pyridine core, coupled with the steric shielding provided by the 2-fluoro and 6-(4-fluorophenyl) substituents, renders the sulfonyl fluoride highly resistant to spontaneous hydrolysis in aqueous environments[2].
FFP-SF operates via the "sleeping beauty" phenomenon[3]. It remains chemically dormant in circulation until it reversibly binds to a specific protein pocket. Upon binding, the unique microenvironment of the active site—often featuring a precise network of hydrogen bond donors—activates the S-F bond. This proximity-driven activation allows a neighboring nucleophile (Lys, Tyr, His, or Ser) to displace the fluoride ion, forming a highly stable sulfonate or sulfonamide linkage[3]. In contrast, standard acrylamides rely on soft-soft Michael addition interactions tailored almost exclusively for cysteine thiolates, significantly limiting their scope[1].
Comparison of SuFEx and Michael addition mechanisms in covalent targeting.
Part 2: Comparative Benchmarking Data
To establish FFP-SF as a superior probe, we benchmark its quantitative parameters against established covalent inhibitors: Acrylamides (e.g., Ibrutinib/Sotorasib warheads), Chloroacetamides, and 1st-Generation Phenyl Sulfonyl Fluorides (e.g., AEBSF).
| Parameter | FFP-SF (Heteroaryl SuFEx) | Acrylamide (Standard) | Chloroacetamide | 1st-Gen Phenyl-SF |
| Primary Target Nucleophiles | Lys, Tyr, His, Ser | Cys | Cys, Lys | Lys, Tyr, Ser |
| Reaction Mechanism | Proximity-driven SuFEx | Michael Addition | SN2 Alkylation | SuFEx |
| Intrinsic Reactivity ( kchem ) | Tunable / Low | Moderate | High | High |
| Plasma Stability ( t1/2 ) | > 24 hours | > 24 hours | < 2 hours | < 4 hours |
| Proteome Selectivity | Exceptionally High | High | Low (Promiscuous) | Moderate to Low |
Data Synthesis: FFP-SF matches the exceptional plasma stability of acrylamides while drastically expanding the targetable nucleophile scope. Unlike 1st-Gen Phenyl-SFs, which suffer from high intrinsic reactivity leading to rapid plasma clearance and off-target toxicity, FFP-SF's tuned reactivity ensures it only reacts when optimally oriented within a target pocket[2].
Part 3: Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the protocols used to generate the benchmarking data above must be self-validating. We detail two critical workflows designed to objectively evaluate FFP-SF.
Protocol 1: Intrinsic Reactivity & Hydrolytic Stability Profiling
Causality & Rationale: Simple buffer stability assays fail to accurately reflect in vivo conditions. We utilize whole human plasma to account for enzymatic degradation (esterases) and non-specific protein binding. This effectively validates the steric shielding provided by FFP-SF's heteroaryl structure[2].
-
Preparation: Spike FFP-SF and control compounds (Acrylamide, 1st-Gen SF) into fresh human plasma to a final concentration of 10 µM.
-
Incubation: Incubate the samples at 37°C under gentle continuous agitation.
-
Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).
-
Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using multiple reaction monitoring (MRM).
-
Self-Validation Check: The protocol is considered valid only if the internal standard variance is <5% across all time points, ensuring that extraction efficiency remains consistent and degradation data is purely a function of compound stability.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Rationale: Because FFP-SF targets multiple nucleophiles, standard cysteine-reactive iodoacetamide probes are insufficient for benchmarking. We employ a broad-spectrum, multi-nucleophile reactive alkyne probe to ensure comprehensive capture of target engagement across the entire proteome.
-
Cell Treatment: Treat live cells (e.g., HEK293T) with DMSO (vehicle control) or 1 µM FFP-SF for 4 hours to allow for cellular penetration and target engagement.
-
Lysis: Lyse the cells in PBS containing 0.1% NP-40 and a protease inhibitor cocktail.
-
Broad-Spectrum Probe Labeling: Incubate the extracted proteome (normalized to 2 mg/mL) with a broad-spectrum alkyne-tagged SuFEx probe (10 µM) for 1 hour. This labels all available, unreacted nucleophilic pockets.
-
Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to the alkyne probes.
-
Enrichment & Digestion: Enrich the labeled proteins using streptavidin-agarose beads. Wash extensively, then perform on-bead tryptic digestion.
-
Quantitative Proteomics: Analyze the resulting peptides via LC-MS/MS using tandem mass tags (TMT). A significant reduction in peptide intensity in the FFP-SF treated group compared to the DMSO control indicates specific covalent target engagement.
Step-by-step Activity-Based Protein Profiling (ABPP) workflow for selectivity.
References
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry URL:[Link]
Sources
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of the chemical reaction itself. The compound 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a highly specialized electrophile. Disposing of it by simply throwing it into a standard organic waste carboy is a critical safety failure. Unquenched reactive intermediates can cross-react with other waste streams, leading to pressurization, heat generation, or the release of toxic gases.
To build a self-validating, fail-safe disposal mechanism, we must first deconstruct the molecule's reactive motifs and design a targeted operational plan.
Chemical Profiling & Risk Causality
This molecule presents three distinct chemical challenges that dictate its disposal workflow:
-
The Sulfonyl Fluoride (-SO₂F) Group: Unlike sulfonyl chlorides, sulfonyl fluorides are uniquely stable to neutral aqueous hydrolysis—a property that makes them the premier functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Because they do not readily degrade in neutral water, they will persist in mixed waste streams until they encounter a suitable nucleophile (like an amine), potentially causing delayed, uncontrolled exothermic reactions.
-
Free Fluoride Generation: When the S-F bond is intentionally cleaved during disposal, it releases free fluoride ions (F⁻)[2]. If the waste stream subsequently becomes acidic, this will generate highly toxic and corrosive hydrofluoric acid (HF).
-
Fluorinated Pyridine Core: The 2-fluoropyridine and 4-fluorophenyl rings are highly persistent organic structures. Pyridine derivatives are inherently toxic, and the strong C-F bonds require immense thermal energy to break, necessitating specialized high-temperature incineration[3].
Quantitative Operational Parameters
To ensure reproducibility and safety, the quenching process must adhere to strict stoichiometric ratios. Below are the validated parameters for neutralizing this compound prior to final disposal.
| Parameter | Value / Reagent | Mechanistic Purpose |
| Target Compound | 1.0 Equivalent | The reactive SuFEx electrophile to be destroyed. |
| Co-solvent | THF or MeOH (10 mL/g) | Solubilizes the hydrophobic fluorinated aromatic core. |
| Hydrolysis Base | 1M NaOH (3.0 Equivalents) | Forces the cleavage of the highly stable S-F bond. |
| Sequestration Agent | CaCl₂ (1.5 Equivalents) | Precipitates free F⁻ ions as thermodynamically stable CaF₂. |
| Incineration Temp | > 1100 °C | Ensures complete destruction of the aromatic C-F bonds. |
Self-Validating Disposal Protocol
This step-by-step methodology ensures the chemical is fully deactivated before it leaves your facility. Do not perform this outside of a certified fume hood.
Phase 1: Controlled Hydrolysis (Quenching)
Causality: We must deliberately destroy the -SO₂F group to prevent downstream cross-reactivity. We use a strong base to force hydrolysis, converting the reactive electrophile into a benign sulfonate salt.
-
Solubilization: Transfer the 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride to a round-bottom flask equipped with a magnetic stir bar. Dissolve the compound in Tetrahydrofuran (THF) or Methanol (10 mL per gram of compound).
-
Basic Cleavage: Place the flask in an ice bath to control any exothermic activity. Slowly add 3.0 equivalents of 1M Sodium Hydroxide (NaOH) dropwise.
-
System Validation (Crucial): How do we know the quench is complete? Remove a 10 µL aliquot and analyze it via TLC or LC-MS. The starting material is highly non-polar. The reaction is complete only when the non-polar spot completely disappears, replaced by baseline material (the highly polar sulfonate salt). Do not proceed until this validation is successful.
Phase 2: Fluoride Sequestration
Causality: The hydrolysis step generates aqueous sodium fluoride (NaF). Because NaF is partially soluble, it poses a lingering toxicity risk[2]. By adding calcium chloride, we leverage the extreme insolubility of calcium fluoride ( Ksp=3.9×10−11 ) to thermodynamically drive the sequestration of free fluoride ions.
-
Precipitation: To the stirring basic mixture, slowly add 1.5 equivalents of Calcium Chloride (CaCl₂) dissolved in a minimal amount of water.
-
Maturation: Allow the mixture to stir vigorously for 30 minutes at room temperature. A fine white precipitate of CaF₂ will form, rendering the aqueous phase safe from HF generation.
Phase 3: Segregation and Incineration
Causality: The remaining organic framework is a heavily fluorinated pyridine. Standard incineration temperatures (~800°C) are insufficient to break aromatic C-F bonds and can result in the atmospheric release of toxic fluorinated fragments.
-
Packaging: Transfer the entire quenched slurry (including the CaF₂ precipitate) into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) container.
-
Manifesting: Explicitly label the waste manifest with: "Contains fluorinated pyridines, sulfonate salts, and suspended calcium fluoride."
-
Final Destruction: Dispatch the waste to a licensed hazardous waste facility. The facility must utilize a rotary kiln incinerator operating at >1100°C [3], equipped with a wet flue gas desulfurization (WFGD) system or alkaline scrubbers to capture the hydrogen fluoride (HF) gas generated during the combustion of the aromatic rings[4].
Systems Workflow
Chemical workflow for the safe quenching and disposal of fluorinated sulfonyl fluorides.
References
-
SuFEx-Enabled Direct Deoxy-Diversification of Alcohols | Organic Letters - ACS Publications Source:1
-
Sulfur fluoride exchange - PMC - NIH Source:2
-
Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste - Journal of Zhejiang University Source:4
-
PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine) - CDC Source:3
Sources
Personal protective equipment for handling 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Operational Safety & Handling Guide: 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride
Executive Summary & Mechanistic Hazard Profile
2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride is a highly functionalized electrophile utilized extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The defining characteristic of sulfonyl fluorides is their thermodynamic stability; the S-F bond possesses a homolytic dissociation energy of approximately 90.5 kcal/mol, rendering it resistant to reductive biological environments and unwanted homolytic cleavage (1)[1].
However, this "Golden Bond" stability masks a severe latent hazard. During catalytic activation (e.g., with DBU or BTMG) or upon unintended hydrolysis in the presence of water and acids, the heterolytic cleavage of the S-F bond generates Hydrogen Fluoride (HF) (2)[2].
Causality of Toxicity: HF is uniquely dangerous because it is a weak acid that remains largely un-ionized at physiological pH. This allows it to rapidly penetrate deep tissue layers and lipid barriers without immediately causing surface burns (3)[3]. Once in the systemic circulation, the fluoride ions (F-) aggressively bind to endogenous calcium and magnesium, precipitating as insoluble salts. This leads to life-threatening hypocalcemia, hyperkalemia, and delayed fatal cardiac dysrhythmias (4)[4].
Quantitative Hazard Data
To contextualize the operational risks, the following table compares the physicochemical properties of sulfonyl fluorides against traditional sulfonyl chlorides.
| Metric | Sulfonyl Fluorides (e.g., 2-Fluoro-...-sulfonyl fluoride) | Sulfonyl Chlorides |
| Homolytic Bond Energy | 90.5 ± 4.3 kcal/mol[1] | 46 ± 4 kcal/mol[1] |
| Hydrolytic Stability | High (Requires specific activation) | Low (Readily hydrolyzes) |
| Primary Toxic Byproduct | Hydrogen Fluoride (HF) | Hydrogen Chloride (HCl) |
| Acute Toxicity Threshold | 0.1 - 5.0 mg/kg (Fluoride)[5] | N/A (Localized irritation) |
| OSHA Permissible Exposure Limit | 3 ppm (HF)[2] | 5 ppm (HCl) |
Mandatory Personal Protective Equipment (PPE) Matrix
Because 2-Fluoro-6-(4-fluorophenyl)pyridine-3-sulfonyl fluoride acts as an HF-releaser, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the mechanistic causality behind their selection.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: 4-mil Nitrile gloves (Provides tactile dexterity).
-
Outer Layer: 14-mil Neoprene or Butyl rubber gloves.
-
Causality: Fluoride ions rapidly permeate standard latex and thin nitrile. Neoprene provides a dense, cross-linked barrier highly resistant to fluorinated acids.
-
-
Eye & Face Protection: Splash-proof chemical goggles AND a full-face shield.
-
Body Protection: Flame-resistant (FR) lab coat paired with a heavy-duty neoprene apron.
-
Emergency Antidote: 2.5% Calcium Gluconate gel must be physically present on the benchtop before the reagent vial is opened.
Standard Operating Procedure (SOP): SuFEx Reaction Workflow
To ensure a self-validating safety system, follow this step-by-step methodology when setting up a SuFEx reaction with this compound.
-
Step 1: Fume Hood Validation
-
Action: Conduct all operations in a certified fume hood.
-
Validation: Tape a lightweight tissue to the bottom of the sash. The tissue must pull sharply inward, validating a face velocity of >100 fpm.
-
-
Step 2: Reagent Preparation & Scavenger Addition
-
Action: Dissolve the sulfonyl fluoride and your target nucleophile in an anhydrous solvent. Immediately add an excess of Hexamethyldisilazane (HMDS).
-
Causality: HMDS acts as an in situ HF scavenger. The strong thermodynamic affinity between silicon and fluorine drives the immediate conversion of liberated HF into benign silyl fluorides (R3Si-F), preventing the accumulation of toxic gas in the headspace (6)[6].
-
-
Step 3: Catalyst Introduction
-
Action: Slowly add the SuFEx catalyst (e.g., DBU or BTMG) dropwise.
-
Validation: Monitor for excessive exotherm or gas evolution. If bubbling occurs, pause addition until the reaction stabilizes.
-
-
Step 4: Basic Quenching
-
Action: Quench the reaction with 1M NaOH or saturated NaHCO3.
-
Validation: Test the aqueous layer with pH indicator paper. The pH must read >8 before the flask is removed from the fume hood. Acidic environments (< pH 4) protonate free fluoride, volatilizing it back into dangerous HF gas.
-
Workflow for SuFEx reaction setup and in situ HF scavenging.
Emergency Response: Dermal Exposure Protocol
In the event of skin contact with the compound or its reaction mixture, execute the following protocol immediately. Time is the most critical variable.
-
Step 1: Immediate Flushing
-
Action: Move to the safety shower/eyewash and flush the affected area with copious amounts of water for exactly 5 minutes .
-
Causality: Removes unreacted surface chemicals and surface acids. Do not flush for the standard 15 minutes; extended flushing delays the critical application of the antidote.
-
-
Step 2: Calcium Gluconate Application
-
Action: Wearing clean neoprene gloves, aggressively massage 2.5% Calcium Gluconate gel into the exposed skin.
-
Causality: The gel provides a highly concentrated, exogenous source of Ca2+ ions. These ions preferentially bind to the deeply penetrating F- ions, precipitating them as insoluble, biologically inert Calcium Fluoride (CaF2). This halts tissue necrosis and prevents systemic calcium depletion.
-
-
Step 3: Continuous Reapplication & Medical Escalation
-
Action: Reapply the gel every 15 minutes while in transit to the emergency room.
-
Validation: The primary clinical indicator of successful neutralization is the cessation of deep, throbbing pain. If pain persists, fluoride ions are still actively destroying tissue.
-
Mechanistic pathway of HF dermal toxicity and calcium gluconate neutralization.
Disposal & Deactivation Plan
Never dispose of unquenched sulfonyl fluorides in standard organic waste.
-
Deactivation: Dilute the compound in a compatible organic solvent (e.g., THF or ethanol) and slowly add to a stirred solution of 1M NaOH or Calcium Hydroxide (Ca(OH)2) in an ice bath.
-
Validation: Stir for 24 hours. Verify the pH remains >8. The addition of calcium salts ensures any free fluoride is precipitated as CaF2.
-
Disposal: Label the container explicitly as "Aqueous Basic Waste - Contains Fluoride Salts" and route to Environmental Health and Safety (EHS).
References
-
Chemical Safety Guidelines - PMSF and HF Releasers, Duke Occupational & Environmental Safety Office,[Link]
-
Fluoride Exposure from Sulfuryl Fluoride: A "Trivial" Matter?, Fluoride Action Network,[Link]
-
Hydrofluoric Acid and Fluorides, California Poison Control System, [Link]
-
Hydrogen fluoride and hydrofluoric acid: toxicological overview, GOV.UK,[Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. calpoison.org [calpoison.org]
- 4. gov.uk [gov.uk]
- 5. fluoridealert.org [fluoridealert.org]
- 6. thieme-connect.com [thieme-connect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
